molecular formula C10H8F2O2 B6356593 (E)-Methyl 3-(2,3-difluorophenyl)acrylate CAS No. 1363402-34-9

(E)-Methyl 3-(2,3-difluorophenyl)acrylate

Cat. No.: B6356593
CAS No.: 1363402-34-9
M. Wt: 198.17 g/mol
InChI Key: JXNDWCFVMLOUHP-AATRIKPKSA-N
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Description

(E)-Methyl 3-(2,3-difluorophenyl)acrylate (CAS 1363402-34-9) is a high-purity fluorinated building block designed for advanced research and development. This compound, with a molecular formula of C 10 H 8 F 2 O 2 and a molecular weight of 198.17 g/mol, is a key synthetic intermediate in organic and medicinal chemistry . As an α,β-unsaturated ester with a difluorinated aromatic ring, its primary research value lies in its role as a Michael acceptor and a dienophile in cycloaddition reactions, enabling the construction of more complex molecular architectures . The specific placement of fluorine atoms at the 2- and 3- positions of the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this acrylate a valuable precursor in the synthesis of potential pharmaceutical candidates and agrochemicals . Furthermore, it serves as a monomer for developing specialty polymers and materials, where the fluorine content can impart desirable characteristics such as enhanced chemical resistance or modified surface properties . This product is offered with a guaranteed purity of 97% and should be stored at 2-8°C . Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDWCFVMLOUHP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Tuning of Covalent Warheads: The 2,3-Difluoroacrylate Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The resurgence of Targeted Covalent Inhibitors (TCIs) has driven a demand for "tunable" electrophiles. While acrylamides (e.g., Ibrutinib, Osimertinib) are the industry standard, optimizing their reactivity (


) to balance potency against off-target glutathione (GSH) depletion remains a critical challenge.
The Core:  This guide analyzes the 2,3-difluoroacrylate  motif—a highly specialized, electron-deficient warhead. Unlike the common 2-fluoro (activating) or 3-fluoro (modulating) substitutions, the 2,3-difluoro motif presents a unique "push-pull" electronic environment.
Key Insight:  The 2,3-difluoro substitution creates a hyper-electrophilic 

-carbon via dual inductive withdrawal, but introduces a significant risk of

-elimination of fluoride
. This transforms the warhead from a simple Michael acceptor into a potential addition-elimination agent, altering the mechanism of inhibition and metabolic stability profile.

Part 1: Mechanistic Foundations & Electronic Effects

The Fluorine Effect on Michael Acceptors

Fluorine substitution on the acrylate scaffold (


) alters reactivity through three competing mechanisms:
  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the C=C bond, generally increasing electrophilicity.

  • Resonance Donation (+R): Fluorine lone pairs can donate into the

    
    -system, potentially stabilizing the ground state and reducing electrophilicity (specifically at the 
    
    
    
    -position).
  • Steric Repulsion: Though small (van der Waals radius ~1.47 Å vs 1.2 Å for H), fluorine can induce conformational twists that affect orbital overlap.

Comparative Reactivity Profiling

The following table summarizes the theoretical and observed effects of fluorine positioning on acrylate reactivity towards cysteine nucleophiles (


).
MotifSubstitutionElectronic EffectNet Reactivity (

)
Metabolic Risk
Unsubstituted H, HBaselineStandard ReferenceLow (GSH conjugation)

-Fluoro
2-FStrong -I stabilizes

-carbanion intermediate.
High (Activated) Low/Moderate

-Fluoro
3-F-I activates

-C; +R deactivates.
Variable/Lower Low
Vicinal Difluoro 2,3-Difluoro Double -I creates extreme electron deficiency.Very High (Hyper-reactive) High (Defluorination)
The "Trojan Horse" Mechanism: Addition-Elimination

A critical distinction for 2,3-difluoroacrylates is the potential for fluoride to act as a leaving group. In standard Michael addition, the enolate intermediate is protonated to form a stable adduct. In


-fluoro systems, the intermediate can collapse, ejecting 

.

Diagram 1: Mechanistic Divergence of 2,3-Difluoroacrylates The following diagram illustrates the bifurcation between stable adduct formation and fluoride elimination.

G Start 2,3-Difluoroacrylate (R-CF=CF-COOR') TS Transition State (Nucleophilic Attack) Start->TS + Cys-SH Inter Enolate Intermediate (Stabilized by 2-F) TS->Inter PathA Path A: Protonation (Stable Michael Adduct) Inter->PathA + H+ (Fast) PathB Path B: Elimination (Vinyl Sulfide + F-) Inter->PathB - F- (Slow/Possible)

Part 2: Application in Drug Design

When to Use 2,3-Difluoroacrylates?

This motif is not a first-line choice for standard covalent drugs due to its high reactivity and potential toxicity (fluoride release). However, it is valuable in specific "niche" scenarios:

  • Reactivity Rescue: If a scaffold is extremely sterically hindered and a standard acrylamide is inert, the 2,3-difluoro motif can boost electrophilicity to restore potency.

  • Metabolic Blocking: If the primary metabolic soft spot is the acrylate double bond itself (e.g., oxidation), the C-F bonds protect against CYP450 epoxidation, provided the elimination pathway is controlled.

  • Mechanism-Based Inactivation: Utilizing the elimination pathway (Path B in Fig 1) to generate a reactive vinyl sulfide species inside the active site, potentially crosslinking a second residue.

Strategic Decision Framework

Use this logic flow to determine if this warhead fits your lead optimization strategy.

DecisionTree Start Goal: Optimize Covalent Warhead Q1 Is the current acrylamide potent enough? Start->Q1 Q2 Is metabolic stability the main issue? Q1->Q2 No Stop Stick to Unsubstituted (Safety First) Q1->Stop Yes Q4 Try 3-Fluoroacrylamide (Steric/Metabolic Block) Q2->Q4 Yes (Metabolism) Q5 Is the scaffold sterically crowded? Q2->Q5 No (Potency) Q3 Try 2-Fluoroacrylamide (Activation) Q5->Q3 No (Accessible) Rare Consider 2,3-Difluoro (Hyper-activation) Q5->Rare Yes (Crowded)

Caption: Decision matrix for selecting fluorinated warheads. 2,3-difluoro is reserved for sterically demanding targets requiring hyper-activation.

Part 3: Experimental Protocols

Synthesis of (Z)-2,3-Difluoroacrylates

Context: Direct fluorination is difficult. The most reliable route involves organometallic addition-elimination on trifluoroacrylates.

Protocol:

  • Starting Material: Benzyl 2,3,3-trifluoroacrylate.

  • Reagent: Organocopper reagent (R-Cu) or Grignard with CuBr (catalytic).

  • Conditions: THF, -78 °C, 1 hour.

  • Mechanism: The nucleophile attacks the

    
    -carbon, followed by stereoselective elimination of the 
    
    
    
    -fluorine.
  • Yield: Typically 70-90% with high Z-selectivity (crucial for binding geometry).

Assessing GSH Reactivity (Safety Profiling)

Before advancing to cellular assays, you must quantify the intrinsic reactivity to avoid "promiscuous" inhibitors.

Materials:

  • Test Compound (10 mM in DMSO).

  • Reduced Glutathione (GSH) (100 mM in water).

  • Internal Standard (e.g., Indomethacin).

  • Phosphate Buffer (pH 7.4).[1]

Workflow:

  • Incubation: Mix Compound (10 µM) + GSH (10 mM, 1000x excess) in buffer at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.

  • Quenching: Add equal volume cold Acetonitrile + 1% Formic Acid.

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak and appearance of GSH-adduct.

  • Data Processing: Plot ln[Compound] vs time to determine pseudo-first-order rate constant (

    
    ).
    
    • Target:

      
       is generally preferred for avoiding systemic toxicity.
      
    • Note: For 2,3-difluoro compounds, specifically look for the [M+GSH-HF] peak, which indicates the elimination pathway (toxicity warning).

References

  • Synthetic Methodology

    • Novel Synthesis of (Z)
    • Source: Journal of Organic Chemistry / ACS
  • Metabolic Stability & Fluorine Effects

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry
  • General Covalent Inhibitor Design

    • The rise of covalent inhibitors in str
    • Source: Chemical Abstracts Service (CAS)

Sources

Thermodynamic stability of (E)-isomer vs (Z)-isomer in fluorinated acrylates

Technical Guide: Thermodynamic Stability and Stereoselective Synthesis of -Fluoroacrylates

Executive Summary

The incorporation of fluorine into acrylate systems profoundly alters the stereoelectronic landscape of the molecule. Unlike non-fluorinated alkenes, where steric hindrance is the primary dictator of thermodynamic stability, fluorinated acrylates—specifically

dipole minimizationhyperconjugationelectrostatic repulsion

This guide addresses the thermodynamic preference between (E)- and (Z)-isomers in 3-fluoroacrylates, providing a validated framework for their synthesis, equilibration, and analytical discrimination. For drug development professionals, understanding these isomers is critical, as they serve as potent bioisosteres for peptide bonds, where the specific vector of the C-F bond can dictate target binding affinity.

Part 1: The Stereoelectronic Landscape

The "Fluorine Effect" in Acrylates

In standard organic chemistry, the (E)-isomer (trans) is typically more stable than the (Z)-isomer (cis) due to the minimization of steric clash between substituents. However, fluorine introduces the "cis-effect" (a preference for the Z-isomer) in simple haloalkenes like 1,2-difluoroethylene.

Crucially, this rule changes in acrylates. In

  • (E)-Isomer (Thermodynamic Product): The C-F bond and the C=O bond are anti-periplanar (trans). The dipoles oppose each other, minimizing electrostatic repulsion.

  • (Z)-Isomer (Kinetic/High-Energy Product): The C-F and C=O bonds are syn-periplanar (cis). The alignment of the negative fluorine and the negative carbonyl oxygen creates significant electrostatic repulsion, destabilizing this isomer relative to the E-form.

Molecular Orbital Interactions

While dipole effects dominate, orbital interactions also play a role. The

dipole-dipole repulsion

Part 2: Experimental Workflows & Protocols

Synthesis Strategy: Kinetic vs. Thermodynamic Control

To study stability, one must access both isomers. The Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate typically yields the (E)-isomer with high selectivity (>95:5). Accessing the (Z)-isomer often requires photochemical isomerization or specific kinetic conditions (e.g., Still-Gennari modification).

Validated Protocol: Synthesis of Ethyl 3-Fluoroacrylate
  • Reagents: Ethyl fluoroacetate, Ethyl formate, Sodium hydride (NaH), THF.

  • Mechanism: Claisen condensation followed by reduction/elimination or direct HWE.

Step-by-Step Protocol (HWE Route):

  • Activation: Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

  • Deprotonation: Dropwise add triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 min until evolution of

    
     ceases.
    
  • Aldehyde Addition: Cool to -78°C. Add the aldehyde (or ethyl formate for the parent acrylate) slowly.

  • Reaction: Allow to warm to RT over 4 hours.

  • Quench: Quench with sat.

    
    . Extract with 
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Outcome: Predominantly (E)-isomer.[1][2]

Isomerization and Equilibration Protocol

To prove thermodynamic stability, we perform an equilibration experiment using iodine (

Protocol:

  • Dissolve pure (Z)-isomer (if accessible) or an E/Z mixture in

    
    .
    
  • Add a catalytic crystal of

    
     (or p-TsOH for acid catalysis).
    
  • Irradiate with visible light (for

    
    ) or heat to reflux (for acid).
    
  • Monitor by

    
     NMR at t=0, 1h, 6h, 24h.
    
  • Result: The system will converge to the thermodynamic ratio, typically >90% (E)-isomer for simple

    
    -fluoroacrylates.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the equilibration process.

Fluoroacrylate_StabilityReagentsAldehyde + FluorophosphonateIntermediateBetaine/Oxaphosphetane IntermediateReagents->Intermediate HWE Reaction (-78°C)Z_Isomer(Z)-Isomer (Kinetic/Less Stable)Intermediate->Z_Isomer Minor PathwayE_Isomer(E)-Isomer (Thermodynamic/Stable)Intermediate->E_Isomer Major Pathway (Dipole Minimization)Z_Isomer->E_Isomer u0394G < 0 (Relaxation)EquilibriumThermodynamic Equilibrium (>90% E)Z_Isomer->Equilibrium I2 / hv or Acid (Isomerization)E_Isomer->Equilibrium Stable State

Figure 1: Reaction pathway showing the kinetic formation and thermodynamic relaxation of

Part 4: Analytical Discrimination (The Self-Validating System)

The most reliable method to distinguish (E) and (Z) isomers in

Proton-Fluorine Coupling (

)
The Coupling Constant Rule

In fluoroalkenes, the coupling constant depends on the dihedral angle between the proton and the fluorine atom.

  • Note on Nomenclature: In Ethyl 3-fluoroacrylate (

    
    ):
    
    • (Z)-Isomer: The Fluorine and Ester are syn (Zusammen). This places the vinylic Proton and Fluorine in a trans relationship across the double bond.

    • (E)-Isomer: The Fluorine and Ester are anti (Entgegen). This places the vinylic Proton and Fluorine in a cis relationship.

Data Summary Table
Feature(E )-Isomer (Thermodynamic)(Z )-Isomer (Kinetic)
Geometry (F vs Ester) Anti (Opposite sides)Syn (Same side)
H-F Relationship CisTrans

Coupling
10 - 20 Hz (Small)30 - 50 Hz (Large)
Dipole Alignment Opposing (Stable)Aligned (Repulsive)

Chemical Shift
Typically -110 to -120 ppmTypically -100 to -110 ppm

Diagnostic Check: If your NMR spectrum shows a doublet with a coupling constant of 35 Hz , you have the (Z)-isomer (where H and F are trans). If

(E)-isomer

Part 5: Applications in Drug Design

Fluorinated acrylates are not just synthetic intermediates; they are "peptide mimics."

  • Bioisosterism: The fluoroacrylate unit mimics the electronic distribution of an amide bond (

    
    ) but lacks the lability to proteases.
    
  • Conformational Locking: By selecting the (E)-isomer, researchers can lock a drug molecule into a specific conformation that fits a receptor pocket, avoiding the entropic penalty of flexible binding.

Workflow: Determining Isomer Ratio via GC/NMR

The following diagram outlines the analytical workflow to confirm ratio purity.

Analytical_WorkflowSampleCrude Reaction MixtureNMR1H / 19F NMR AnalysisSample->NMRDecisionCheck 3J(H-F) CouplingNMR->DecisionResult_EJ = 10-20 Hz (E-Isomer Identified)Decision->Result_EResult_ZJ = 30-50 Hz (Z-Isomer Identified)Decision->Result_ZActionCalculate Integration Ratio (Thermodynamic Purity)Result_E->ActionResult_Z->Action

Figure 2: Analytical decision tree for stereochemical assignment.

References

  • Elsheimer, S., et al. (2000).[3] "Stereoselective Synthesis of

    
    -Fluoro-
    
    
    -unsaturated Esters." The Journal of Organic Chemistry, 65(3), 694-700.[3] Link
  • Gouverneur, V., & Seppelt, K. (2012). Fluorine Chemistry. Elsevier. (General reference for dipole effects in organofluorine compounds).
  • BenchChem Technical Support. (2025). "E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide." Link

  • Leroy, J., et al. (2000).[3] "Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane." Journal of Fluorine Chemistry, 102, 211-213.[3] Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

SMILES and InChI strings for (E)-Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the SMILES and InChI Strings for (E)-Methyl 3-(2,3-difluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Molecular Representation

In the data-driven landscape of contemporary chemical and pharmaceutical research, the ability to represent complex molecular structures in a machine-readable format is not merely a convenience; it is a cornerstone of modern discovery. Traditional two-dimensional drawings, while visually intuitive, are unsuitable for the computational workflows that underpin everything from high-throughput screening to predictive toxicology. To address this, the scientific community has developed linear notation systems that encode the wealth of information contained within a chemical structure into a simple string of text.

This guide provides a detailed technical examination of two of the most prevalent and powerful of these systems—the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI)—as applied to the molecule (E)-Methyl 3-(2,3-difluorophenyl)acrylate . Our objective is to move beyond a superficial listing of these identifiers and instead to deconstruct their logic, explore the nuances of their syntax, and provide a comparative analysis of their respective strengths and applications. This foundational understanding is critical for any researcher engaged in the management, analysis, and exchange of chemical data.

The Subject Molecule: (E)-Methyl 3-(2,3-difluorophenyl)acrylate

(E)-Methyl 3-(2,3-difluorophenyl)acrylate is a member of the acrylate family of compounds, specifically a derivative of cinnamic acid. The presence of a difluorinated phenyl ring is a common feature in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The "(E)" stereochemical descriptor is of particular importance, as the geometric isomerism of the carbon-carbon double bond can have a profound impact on a molecule's biological activity and physical properties.

The SMILES Representation: A Human-Readable Shorthand

The SMILES notation system, first developed in the 1980s, was designed to be a compact and human-readable method for representing chemical structures.[1] It has since become a de facto standard in many areas of cheminformatics.[2][3]

The isomeric SMILES string for (E)-Methyl 3-(2,3-difluorophenyl)acrylate is:

COC(=O)/C=C/c1cccc(F)c1F

A Syntactic Dissection of the SMILES String

To comprehend the information encoded within this string, we must break it down into its constituent parts:

  • COC(=O) : This segment describes the methyl ester group.

    • C : The methyl carbon.

    • O : The ester oxygen.

    • C(=O) : A carbon atom double-bonded to an oxygen, representing the carbonyl group. The parentheses are used to indicate a branch from the main molecular chain.

  • /C=C/ : This represents the central carbon-carbon double bond of the acrylate moiety.

    • = : Denotes the double bond.

    • / ... / : These forward slashes specify the stereochemistry of the double bond. Their directional nature indicates the relative positions of the substituents on the double-bonded carbons, in this case, a trans or (E) configuration.

  • c1cccc(F)c1F : This portion of the string defines the 2,3-difluorophenyl ring.

    • c : The use of a lowercase 'c' signifies an aromatic carbon atom.

    • 1 : The number 1 acts as a ring closure marker. The first and last atoms with the same number are considered to be bonded.

    • (F) : A fluorine atom attached as a branch to the preceding carbon atom.

    • c(F)c1F : This indicates that one fluorine atom is a substituent on a ring carbon, and the adjacent ring carbon is also bonded to a fluorine atom.

The Critical Distinction: Canonical vs. Isomeric SMILES

A key concept in the world of SMILES is the difference between isomeric and canonical forms.

  • Isomeric SMILES , as we have seen, encode information about stereochemistry and isotopes.[4]

  • Canonical SMILES , on the other hand, is a unique SMILES string for a given molecule, generated by a specific and deterministic algorithm.[1][4] This process of canonicalization is essential for database applications, as it ensures that a single molecule does not have multiple, equally valid SMILES representations.[5]

The SMILES string provided above is an isomeric canonical SMILES , meaning it is the unique representation that also includes the stereochemical information of the (E)-double bond.

The InChI Representation: A Rigorous and Unambiguous Identifier

The International Chemical Identifier (InChI) was developed by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) to be a non-proprietary, open-source, and unique identifier for chemical substances.[6] It is designed to be a "digital signature" for a molecule, and its layered format allows for the representation of a molecule at various levels of detail.

The standard InChI string for (E)-Methyl 3-(2,3-difluorophenyl)acrylate is:

InChI=1S/C10H8F2O2/c1-14-10(13)7-6-8-4-2-3-5-9(11)12/h2-7H,1H3/b7-6+

Deconstructing the InChI Layers

The InChI string is organized into a series of layers, each providing a more specific level of information.[7][8][9]

  • InChI=1S/ : The prefix indicates that this is a standard InChI (version 1).

  • C10H8F2O2/ : The Chemical Formula Layer . This is a straightforward representation of the elemental composition of the molecule.

  • c1-14-10(13)7-6-8-4-2-3-5-9(11)12/ : The Connectivity Layer . This layer defines the bonding connections between the non-hydrogen atoms. The numbers are the canonical atom numbers assigned by the InChI algorithm.

  • h2-7H,1H3/ : The Hydrogen Layer . This layer specifies the number of hydrogen atoms attached to each of the non-hydrogen atoms.

  • b7-6+ : The Stereochemical Layer . This layer defines the stereochemistry. In this case, b7-6+ indicates a trans double bond between atoms numbered 7 and 6.

A Comparative Framework: SMILES vs. InChI

While both SMILES and InChI serve the purpose of representing molecular structures in a linear format, they are designed with different philosophies and have distinct advantages and disadvantages.

FeatureSMILESInChI
Primary Design Goal Human-readability and ease of use.Uniqueness and standardization for database and web applications.[6]
Uniqueness Requires a canonicalization algorithm to produce a unique string. Different algorithms can produce different canonical SMILES.[1][7]Designed to be inherently unique for a given structure.[6]
Readability Generally more concise and easier for chemists to interpret.More verbose and less intuitive for manual interpretation.
Stereochemistry Handled with specific characters within the main string.Defined in a separate, explicit layer.[7][8]
Tautomers No universally accepted standard for representing tautomers.Can be represented in a dedicated tautomer layer.
Standardization An open standard, but with different "dialects" and canonicalization rules depending on the software implementation.[1]A rigorously defined open standard governed by IUPAC and the InChI Trust.[6]

Practical Implications for the Research Professional

The choice between SMILES and InChI often depends on the specific application.

  • For everyday communication and quick notation , the conciseness of SMILES is often preferred.

  • For building and maintaining chemical databases, linking disparate data sources, and ensuring data integrity , the unambiguous and standardized nature of InChI and its hashed counterpart, the InChIKey, is indispensable.[6]

A comprehensive understanding of both systems is therefore essential for the modern researcher. The ability to not only use but also to interpret these identifiers allows for a more nuanced and powerful interaction with the vast landscape of chemical information.

Visualizing the Interrelationship

The following diagram illustrates the conceptual relationship between the chemical structure and its linear representations.

G cluster_structure Chemical Structure cluster_smiles SMILES cluster_inchi InChI A (E)-Methyl 3-(2,3-difluorophenyl)acrylate B COC(=O)/C=C/c1cccc(F)c1F A->B Encodes to C InChI=1S/C10H8F2O2/c1-14-10(13)7-6-8-4-2-3-5-9(11)12/h2-7H,1H3/b7-6+ A->C Encodes to B->C Interconvertible

Sources

Technical Guide: UV-Vis Absorption Spectra of Fluorinated Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of fluorinated cinnamic acid esters. It is designed for researchers in medicinal chemistry and photopharmacology.

Executive Summary

Fluorinated cinnamic acid esters represent a critical class of chromophores in drug development and materials science. Unlike their hydrogenated or methoxylated counterparts, fluorinated derivatives exhibit a unique "electronic tug-of-war" between the high electronegativity of fluorine (inductive withdrawal,


) and its lone-pair donation (resonance, 

). This guide details the spectral consequences of these competing effects, providing a robust framework for interpreting UV-Vis data in the context of molecular orbital perturbations.

Theoretical Framework: The Electronic Effect of Fluorine

To interpret the spectra, one must understand how fluorine perturbs the HOMO-LUMO gap of the cinnamoyl


-system.
The Inductive vs. Resonance Paradox
  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element, strongly pulling electron density through the 
    
    
    
    -framework. This stabilizes the HOMO more than the LUMO, theoretically increasing the energy gap (
    
    
    ) and causing a hypsochromic (blue) shift .
  • Resonance Effect (

    
    ):  The 
    
    
    
    lone pairs on fluorine can donate into the aromatic
    
    
    -system. This raises the HOMO energy, decreasing
    
    
    and causing a bathochromic (red) shift .

In cinnamic acid esters, the position of the fluorine atom determines which effect dominates:

  • Para (

    
    -F):  The 
    
    
    
    and
    
    
    effects oppose each other directly. The resonance overlap is efficient, often resulting in a slight bathochromic shift relative to the unsubstituted parent.
  • Meta (

    
    -F):  Resonance is geometrically forbidden from affecting the conjugation path directly. The 
    
    
    
    effect dominates, often leading to spectra very similar to the parent or slightly blue-shifted.
  • Ortho (

    
    -F):  Steric repulsion between the fluorine atom and the acrylate side chain can force the molecule out of planarity, reducing conjugation and lowering the molar extinction coefficient (
    
    
    
    ).
Molecular Orbital Diagram (Graphviz)

The following diagram illustrates the energy level perturbations caused by fluorine substitution compared to the unsubstituted parent and a strong donor (methoxy).

MO_Diagram cluster_0 Unsubstituted (Methyl Cinnamate) cluster_1 p-Fluoro (Weak +R / Strong -I) cluster_2 p-Methoxy (Strong +R) LUMO_H LUMO (π*) gap_H ΔE ~ 4.54 eV (273 nm) HOMO_H HOMO (π) LUMO_F LUMO (π*) gap_F ΔE ~ 4.50 eV (276 nm) HOMO_F HOMO (π) LUMO_O LUMO (π*) gap_O ΔE ~ 4.00 eV (310 nm) HOMO_O HOMO (π)

Caption: Simplified MO diagram showing the effect of substituents on the HOMO-LUMO gap. Fluorine causes a minor perturbation compared to the strong donor methoxy group.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity, the following self-validating protocol is recommended. This workflow minimizes common errors such as solvent cut-off interference and concentration-dependent aggregation.

Materials & Reagents
  • Analyte: Methyl

    
    -, 
    
    
    
    -, or
    
    
    -fluorocinnamate (Purity >98%, confirmed by
    
    
    H-NMR).
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone or DMF due to high UV cut-off.

  • Reference Standard: Methyl Cinnamate (TraceCERT® or equivalent).

Step-by-Step Workflow
  • Stock Solution Preparation (Gravimetric):

    • Weigh ~1.6 mg of the fluorinated ester into a 10 mL volumetric flask.

    • Dissolve in MeOH to generate a ~1.0 mM (

      
       M) stock.
      
    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute 100

      
      L of stock into 9.9 mL of MeOH.
      
    • Final Concentration: ~10

      
      M (
      
      
      
      M).
    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure solvent.

    • Run a "Blank" scan (200–400 nm).

    • Criterion: Baseline flatness must be < 0.005 AU.

  • Acquisition:

    • Scan Rate: 60 nm/min (medium).

    • Bandwidth: 1.0 nm.[1]

    • Repeats: 3 scans averaged.

Experimental Workflow Diagram (Graphviz)

Protocol_Flow Start Start: Sample Weighing Dissolve Dissolve in MeOH (1.0 mM Stock) Start->Dissolve Dilute Dilute to 10 µM (Working Solution) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Acquire Spectrum (200-400 nm) Blank->Scan Check Absorbance check: 0.2 < A < 1.0? Scan->Check Calc Calculate ε (Beer-Lambert) Check->Calc Yes Dilute_More Dilute Sample Check->Dilute_More No (Too High) Dilute_More->Scan

Caption: Decision tree for UV-Vis data acquisition ensuring absorbance falls within the linear dynamic range.

Spectral Data & Analysis

The following table summarizes the spectral characteristics of fluorinated methyl cinnamates in Methanol. Data is synthesized from comparative photophysical studies [1][2].[2][3]

Comparative Spectral Data (Solvent: Methanol)
CompoundSubstituent

(nm)

(

)
Electronic Transition
Methyl Cinnamate None (H)273 22,000

Methyl

-fluorocinnamate
4-Fluoro276 21,500

(CT character)
Methyl

-fluorocinnamate
3-Fluoro272 20,800

Methyl

-fluorocinnamate
2-Fluoro268 18,500

(Twisted)
Methyl

-methoxycinnamate
4-Methoxy (Ref)31024,000

(Strong CT)
Interpretation of Results
  • Para-Substitution (276 nm): The slight red shift (+3 nm) confirms that the resonance donation (

    
    ) of fluorine marginally outweighs its inductive withdrawal (
    
    
    
    ) in the excited state. However, compared to the methoxy group (+37 nm shift), the effect is minimal.
  • Meta-Substitution (272 nm): The meta position prevents direct resonance conjugation with the alkene chain. The

    
     effect dominates slightly, causing a negligible or slight blue shift.
    
  • Ortho-Substitution (268 nm): The blue shift (-5 nm) and reduced

    
     are characteristic of steric inhibition of resonance . The bulky fluorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the ester group, reducing the effective conjugation length.
    

References

  • Ilich, P. et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions. Photochemical & Photobiological Sciences.

  • Vayá, I. et al. (2010). Stereodifferentiation in the UV spectra of Z- and E-cinnamic acids. Chemical Physics Letters.

  • NIST Chemistry WebBook. Methyl cinnamate Spectral Data. National Institute of Standards and Technology.

Sources

Methodological & Application

Application Note: Synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate via Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, field-proven protocol for the synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate . The methodology focuses on the Heck-Mizoroki coupling , a palladium-catalyzed carbon-carbon bond-forming reaction that ensures high stereoselectivity for the E-isomer (trans) and accommodates the electronic nuances of fluorinated aryl substrates.

Abstract & Introduction

The target molecule, (E)-Methyl 3-(2,3-difluorophenyl)acrylate (CAS: 1363402-34-9), is a critical intermediate in the synthesis of bioactive heterocycles, particularly fluoro-quinolones and indole derivatives used in pharmaceutical development. The presence of the 2,3-difluoro motif imparts unique metabolic stability and lipophilicity to the final drug candidates.

This protocol utilizes the Heck-Mizoroki reaction to couple 1-bromo-2,3-difluorobenzene with methyl acrylate . While standard Heck conditions exist, fluorinated substrates require specific attention to catalyst-ligand combinations to prevent hydrodehalogenation and ensure complete conversion. This guide provides a high-yielding (>85%), stereoselective (E > 99%) protocol using a Pd(OAc)₂/PPh₃ catalytic system.

Retrosynthetic Analysis

The disconnection reveals the C(sp²)–C(sp²) bond formation between the electron-deficient aryl halide and the electron-poor alkene (acrylate).

  • Electrophile: 1-Bromo-2,3-difluorobenzene (Activated by electron-withdrawing fluorines).

  • Nucleophile (Alkene): Methyl Acrylate.[1]

  • Catalyst: Pd(0) generated in situ.[2][3]

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction follows the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0)L₂ species inserts into the C–Br bond of the 2,3-difluorobenzene. Note: The electron-withdrawing fluorine atoms at the 2,3-positions facilitate this step compared to non-fluorinated analogs.

  • Migratory Insertion: The alkene coordinates to the Pd(II) center. Methyl acrylate inserts into the Pd–Aryl bond. Regioselectivity is governed by sterics, placing the aryl group at the β-position of the acrylate.

  • β-Hydride Elimination: This step forms the double bond. The syn-elimination requirement and steric repulsion between the aryl ring and the ester group dictate the exclusive formation of the trans (E) isomer.

  • Reductive Elimination: Base-assisted removal of HBr regenerates the Pd(0) catalyst.

Visualization: Catalytic Cycle

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-2,3-difluorobenzene Coord Alkene Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim β-Hydride Elimination (Product Release) Insert->BetaElim Syn-Insertion BaseStep Base Regeneration (-HBr) BetaElim->BaseStep Release (E)-Product BaseStep->Pd0 Regeneration

Figure 1: Catalytic cycle of the Heck reaction emphasizing the critical oxidative addition and elimination steps.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[3][4][5][6]MW ( g/mol )QuantityRole
1-Bromo-2,3-difluorobenzene 1.0192.971.93 g (10 mmol)Substrate
Methyl Acrylate 1.586.091.29 g (1.35 mL)Alkene Partner
Palladium(II) Acetate 0.02 (2 mol%)224.5145 mgPre-catalyst
Triphenylphosphine (PPh₃) 0.04 (4 mol%)262.29105 mgLigand
Triethylamine (Et₃N) 2.5101.192.53 g (3.5 mL)Base
DMF (Anhydrous) N/AN/A20 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Catalyst Pre-activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (45 mg) and PPh₃ (105 mg).

  • Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent phosphine oxidation).

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

  • Substrate Addition: Add 1-Bromo-2,3-difluorobenzene (1.93 g) and Triethylamine (3.5 mL) to the catalyst mixture.

  • Alkene Addition: Add Methyl Acrylate (1.35 mL) dropwise. Note: Methyl acrylate is volatile; ensure the system is sealed.

Phase 2: Reaction & Monitoring[7]
  • Heating: Place the flask in a pre-heated oil bath at 100°C .

  • Timecourse: Stir vigorously for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The product will appear as a UV-active spot with higher polarity than the aryl bromide but lower than the baseline.

    • Rf (Product) ≈ 0.4

    • Rf (SM) ≈ 0.8

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc (2 x 30 mL).

  • Washing: Combine organic layers and wash with 1M HCl (20 mL) to remove excess triethylamine, followed by Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent Gradient: 0% → 10% EtOAc in Hexanes.

  • Yield: Expected yield is 1.68–1.78 g (85–90%).

Visualization: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Pd(OAc)2 + PPh3 in DMF (N2 atm) Start->Mix AddSub Add Aryl Bromide, Base, Acrylate Mix->AddSub Heat Heat to 100°C (12-16h) AddSub->Heat Workup Extract w/ EtOAc Wash w/ HCl & Brine Heat->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify Product Pure (E)-Product Purify->Product

Figure 2: Operational workflow for the synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

Characterization Data (Expected)

Verification of the product structure is essential. The following data corresponds to the target molecule:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.78 (d, J = 16.1 Hz, 1H, Ar-CH =CH),

    • δ 7.35 – 7.25 (m, 1H, Ar-H),

    • δ 7.15 – 7.05 (m, 2H, Ar-H),

    • δ 6.50 (d, J = 16.1 Hz, 1H, =CH -COOMe),

    • δ 3.82 (s, 3H, OCH ₃).

    • Note: The large coupling constant (J ≈ 16 Hz) confirms the (E)-geometry .

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Distinct signals around -138 ppm and -142 ppm (multiplets).

  • MS (ESI): m/z Calculated for C₁₀H₈F₂O₂ [M+H]⁺: 199.05; Found: 199.1.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Ensure rigorous N₂ purging. Increase catalyst loading to 5 mol%. Switch base to K₂CO₃.
Pd Black Formation Ligand instability or insufficient ligand.Increase PPh₃ ratio (Pd:L 1:4). Alternatively, use Jeffery Conditions (Pd(OAc)₂ + TBAB, ligand-free).
Side Product: Dehalogenation Overheating or hydride source present.Reduce temp to 80°C. Ensure DMF is anhydrous.
Z-Isomer Presence Isomerization post-reaction.Avoid prolonged exposure to light/heat during workup. The reaction is thermodynamically E-selective.

Why 2,3-Difluoro? The 2,3-difluoro substitution pattern withdraws electron density from the ring, generally accelerating the oxidative addition step compared to electron-neutral rings. However, this also makes the ring susceptible to nucleophilic attack if harsh bases are used. Triethylamine is mild and ideal for this substrate.

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Fluorinated Substrates in Cross-Coupling

    • Vallribera, A., et al. (2011).[1] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents.[1][3][5][8] MDPI Molecules, 16, 1-x. Link

  • General Protocol for Acrylate Coupling

    • Organic Chemistry Portal.[2] (n.d.). Heck Reaction. Retrieved October 26, 2023. Link

  • Product Reference (Sigma-Aldrich)

    • Sigma-Aldrich. (n.d.). (E)-Methyl 3-(2,3-difluorophenyl)acrylate Product Page. Link

Sources

Advanced Application Note: Stereoselective Horner-Wadsworth-Emmons Olefination of 2,3-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Utility

The synthesis of highly pure


-alkenes is a critical operation in medicinal chemistry and drug development, where geometric isomerism directly impacts a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This application note details an optimized, highly stereoselective Horner-Wadsworth-Emmons (HWE) protocol for the conversion of 2,3-difluorobenzaldehyde into ethyl (E)-3-(2,3-difluorophenyl)acrylate . By utilizing modified Masamune-Roush conditions, this protocol ensures maximum 

-selectivity while suppressing side reactions typically associated with highly electrophilic, fluorinated aromatic systems.

Mechanistic Rationale & Experimental Causality

The Horner-Wadsworth-Emmons reaction utilizes phosphonate-stabilized carbanions to construct carbon-carbon double bonds with exceptional


-stereocontrol[1]. Compared to the traditional Wittig reaction, the HWE olefination offers superior atom economy, utilizes more nucleophilic carbanions, and generates a water-soluble dialkyl phosphate byproduct that dramatically simplifies downstream purification[2].

When targeting the olefination of 2,3-difluorobenzaldehyde , the unique electronic properties of the substrate dictate the experimental design. The strongly electron-withdrawing nature of the adjacent fluorine atoms renders the aldehyde carbon intensely electrophilic[3]. While standard strong bases (e.g., NaH or NaOEt) are generally effective for HWE reactions, their use with highly activated fluorinated benzaldehydes can inadvertently promote nucleophilic aromatic substitution (


) or unwanted aldol condensations if temperature is not strictly controlled[3].

To mitigate these risks and establish a self-validating, high-yielding system, this protocol employs Masamune-Roush conditions [4]. By utilizing a synergistic combination of a mild amine base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and a Lewis acidic lithium salt (LiCl) in anhydrous acetonitrile, the reaction proceeds smoothly under mild conditions[5].

The Causality of the Reagent System: The lithium cation (


) chelates both the phosphoryl oxygen and the carbonyl oxygen of triethyl phosphonoacetate (TEPA). This coordination significantly increases the acidity of the 

-protons[6]. Consequently, the relatively weak base DBU (

) can efficiently deprotonate the phosphonate to generate the reactive carbanion[7]. This highly ordered, metal-coordinated transition state not only protects the base-sensitive fluorinated aromatic ring from degradation but also maximizes the thermodynamic preference for the antiperiplanar elimination that yields the

-alkene[6].

HWE_Mechanism TEPA Triethyl Phosphonoacetate Carbanion Phosphonate Carbanion TEPA->Carbanion Deprotonation Base Base (DBU/LiCl) Base->Carbanion Li+ coordination Betaine Oxyanion (Betaine) Carbanion->Betaine Nucleophilic Addition Aldehyde 2,3-Difluorobenzaldehyde Aldehyde->Betaine Electrophile Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product (E)-Alkene Product Oxaphosphetane->Product Syn-Elimination Byproduct Diethyl Phosphate Salt Oxaphosphetane->Byproduct Cleavage

Catalytic cycle and mechanism of the Horner-Wadsworth-Emmons olefination.

Quantitative Data & Optimization Metrics

The selection of Masamune-Roush conditions over standard NaH/THF conditions is validated by the comparative metrics outlined below. The mild conditions prevent substrate degradation while pushing the geometric selectivity to near exclusivity.

Optimization ParameterStandard Conditions (NaH / THF)Masamune-Roush (LiCl / DBU / MeCN)
Base Strength (

)
Strong (~ 35)Mild (~ 12)
Operational Temperature -78 °C to Room Temperature0 °C to Room Temperature
Geometric Selectivity

~ 85:15> 95:5
Side Reaction Profile Potential

/ Aldol condensation
Negligible
Isolated Yield 70 - 75%88 - 95%

Detailed Experimental Methodology

The following protocol outlines the synthesis of ethyl (E)-3-(2,3-difluorophenyl)acrylate on a 10 mmol scale.

Materials & Reagents
  • 2,3-Difluorobenzaldehyde : 1.42 g (10.0 mmol, 1.0 equiv)

  • Triethyl phosphonoacetate (TEPA) : 2.47 g (11.0 mmol, 1.1 equiv)

  • Lithium chloride (LiCl) : 0.51 g (12.0 mmol, 1.2 equiv) — Note: Highly hygroscopic; must be flame-dried prior to use.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : 1.67 g (11.0 mmol, 1.1 equiv)

  • Anhydrous Acetonitrile (MeCN) : 30 mL

Step-by-Step Protocol
  • System Preparation : Add anhydrous LiCl (0.51 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Flame-dry the flask under high vacuum for 5 minutes to remove trace moisture. Allow the flask to cool to room temperature and backfill with dry Argon.

  • Reagent Assembly : Inject anhydrous MeCN (30 mL) into the flask, followed by the addition of TEPA (2.47 g). Stir the suspension at room temperature for 10 minutes to allow the

    
     ions to fully coordinate with the phosphonate[6].
    
  • Carbanion Generation : Cool the reaction vessel to 0 °C using an ice-water bath. Add DBU (1.67 g) dropwise via syringe over 5 minutes. The solution may turn slightly yellow, indicating the formation of the stabilized phosphonate carbanion. Stir at 0 °C for an additional 15 minutes.

  • Electrophile Addition : Dissolve 2,3-difluorobenzaldehyde (1.42 g) in 2 mL of anhydrous MeCN and add it dropwise to the reaction mixture at 0 °C[1].

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The product spot will be UV-active and run slightly lower than the starting aldehyde.

  • Quench & Extraction : Once the aldehyde is fully consumed, quench the reaction by adding 20 mL of saturated aqueous

    
     solution[1]. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Purification : Combine the organic layers, wash with brine (30 mL), and dry over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure 
    
    
    
    -alkene as a clear oil[2].

HWE_Workflow Step1 Step 1: Preparation Flame-dry LiCl under vacuum, cool under Ar. Step2 Step 2: Reagent Assembly Add MeCN and TEPA. Stir for 10 min. Step1->Step2 Step3 Step 3: Base Addition Cool to 0 °C. Add DBU dropwise. Stir for 15 min. Step2->Step3 Step4 Step 4: Substrate Addition Add 2,3-difluorobenzaldehyde. Warm to RT, stir 2-4h. Step3->Step4 Step5 Step 5: Quench & Extraction Quench with sat. NH4Cl. Extract with EtOAc. Step4->Step5 Step6 Step 6: Purification Dry over Na2SO4, concentrate. Flash chromatography. Step5->Step6 Product Pure Product Ethyl (E)-3-(2,3-difluorophenyl)acrylate Step6->Product

Step-by-step experimental workflow for the synthesis of ethyl (E)-3-(2,3-difluorophenyl)acrylate.

Analytical Characterization & Self-Validation

To validate the success of the reaction and confirm the geometric isomerism,


 NMR spectroscopy is required. The defining characteristic of the 

-geometry is the large trans-coupling constant (

Hz) between the vinylic protons.

Expected


 NMR Data (400 MHz, 

):
  • 
    7.75  (d, 
    
    
    
    Hz, 1H, Ar-
    
    
    =C) — Diagnostic peak for (E)-isomer.
  • 
    7.35 - 7.25  (m, 1H, Ar-
    
    
    
    )
  • 
    7.15 - 7.05  (m, 2H, Ar-
    
    
    
    )
  • 
    6.45  (d, 
    
    
    
    Hz, 1H, C=
    
    
    -
    
    
    ) — Diagnostic peak for (E)-isomer.
  • 
    4.28  (q, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
    1.35  (t, 
    
    
    
    Hz, 3H,
    
    
    )

References[3] BenchChem. "2-Bromo-3,4-difluorobenzaldehyde". BenchChem Product Database. URL: 1]">https://www.benchchem.com[1] BenchChem. "Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation". BenchChem Technical Documents. URL: 2]">https://www.benchchem.com[2] Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction". Alfa Chemistry Organic Synthesis Guides. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.html[4] Blanchette, M. A., et al. "Masamune–Roush conditions for the Horner–Emmons reaction". ResearchGate / Tetrahedron Letters. URL: https://www.researchgate.net/publication/248268683_Masamune-Roush_conditions_for_the_Horner-Emmons_reaction[7] Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. "Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds". Semantic Scholar. URL: https://www.semanticscholar.org/paper/Masamune%E2%80%93Roush-conditions-for-the-Horner%E2%80%93Emmons-Blanchette-Choy/0c1737f0601f7871e84a20f9a2b7754388e4b85c[5] Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction - Improvements and Conditions". Alfa Chemistry Organic Synthesis Guides. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.html[6] Ando, K., et al. "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications". The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01742

Sources

Application Notes and Protocols: Synthesis of (E)-3-(2,3-Difluorophenyl)acrylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of esters derived from (E)-3-(2,3-difluorophenyl)acrylic acid. Fluorinated organic molecules, particularly derivatives of cinnamic acid, are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. We present detailed, field-proven protocols for three distinct and widely applicable esterification methods: the classic Fischer-Speier esterification, the mild carbodiimide-mediated Steglich esterification, and the versatile Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and expert rationale behind experimental choices. Emphasis is placed on reaction monitoring, purification strategies, and definitive product characterization, including the pivotal role of ¹⁹F NMR spectroscopy.

Introduction

(E)-3-(2,3-difluorophenyl)acrylic acid is a substituted cinnamic acid derivative whose esters are valuable building blocks in the synthesis of novel pharmaceuticals and functional materials. The incorporation of fluorine atoms into organic molecules can profoundly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, robust and efficient methods for the esterification of this fluorinated precursor are essential for advancing research and development in these fields.

This application note moves beyond a simple recitation of steps to provide a holistic view of the synthesis process. We will explore the causality behind procedural choices, compare the relative merits of different synthetic routes, and detail the necessary analytical techniques to ensure the integrity of the final product.

Starting Material: Physicochemical and Safety Data

Before commencing any synthetic work, a thorough understanding of the starting material is critical.

PropertyValueSource
Chemical Name (E)-3-(2,3-Difluorophenyl)acrylic acidChemScene[1]
CAS Number 236746-13-7ChemScene[1]
Molecular Formula C₉H₆F₂O₂ChemScene[1]
Molecular Weight 184.14 g/mol ChemScene[1]
Appearance SolidSigma-Aldrich
Storage Sealed in dry, 2-8°CChemScene[1]

Safety Information: While specific hazard data for this exact compound is limited, substituted acrylic acids and fluorinated aromatics require careful handling.[2][3][4][5]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Operations should be performed in a well-ventilated chemical fume hood.

  • Hazards: May cause skin and serious eye irritation.[4] Avoid inhalation of dust and vapors.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Overview of Synthetic Strategies

The esterification of a carboxylic acid can be accomplished through several distinct pathways, each with its own advantages and limitations. The choice of method often depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. This guide will focus on three primary methods, illustrated in the general workflow below.

G cluster_start Starting Materials cluster_methods Esterification Methods cluster_end Product Realization start_acid (E)-3-(2,3-difluorophenyl) acrylic acid fischer Protocol 1: Fischer-Speier steglich Protocol 2: Steglich mitsunobu Alternative: Mitsunobu start_alcohol Alcohol (R-OH) workup Aqueous Work-up & Extraction fischer->workup steglich->workup mitsunobu->workup purify Purification (Chromatography/Distillation) workup->purify charact Characterization (NMR, MS, FTIR) purify->charact product Purified Ester Product charact->product

Caption: General experimental workflow for ester synthesis.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a robust, cost-effective, and scalable approach, making it a workhorse in organic synthesis. It is particularly well-suited for simple primary and secondary alcohols.[6][7]

Principle and Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[7] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process. To drive it to completion, one must either use a large excess of one reactant (usually the alcohol) or remove the water byproduct as it forms, often with a Dean-Stark apparatus.[7][8]

G Acid Carboxylic Acid (Ar-COOH) ProtonatedAcid Protonated Acid (Ar-C(OH)₂⁺) Acid->ProtonatedAcid + H⁺ H_plus H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R-OH Alcohol Alcohol (R-OH) Oxonium Oxonium Ion Tetrahedral->Oxonium Proton Transfer ProtonatedEster Protonated Ester Oxonium->ProtonatedEster - H₂O Water_loss Loss of H₂O Ester Ester (Ar-COOR) ProtonatedEster->Ester - H⁺ H_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Equipment
  • (E)-3-(2,3-Difluorophenyl)acrylic acid

  • Anhydrous alcohol (e.g., ethanol, methanol, propanol; 20-50 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq). Add a significant excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.[9]

  • Catalyst Addition: While stirring, carefully add the acid catalyst. Use either concentrated H₂SO₄ (approx. 0.1-0.3 eq) or p-TsOH (approx. 0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[10] Reaction times can vary from 4 to 18 hours.[9][11]

  • Monitoring: Track the disappearance of the starting carboxylic acid using Thin-Layer Chromatography (TLC). A suitable mobile phase might be 30% ethyl acetate in hexanes.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing the excess alcohol with a rotary evaporator.[9]

  • Neutralization: Carefully pour the residue into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Ensure the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

Rationale and Expert Insights
  • Causality: The use of excess alcohol is a practical application of Le Châtelier's principle, forcing the equilibrium towards the ester product.[7] Anhydrous conditions are preferred to prevent the reverse reaction (hydrolysis).

  • Trustworthiness: Monitoring by TLC is crucial. The starting acid is more polar and will have a lower Rf value than the resulting ester. The disappearance of the starting material spot is a reliable indicator of reaction completion. Proper neutralization is vital to prevent acid-catalyzed hydrolysis during work-up.

Protocol 2: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification is a mild and highly efficient method that operates at or below room temperature, making it ideal for substrates with sensitive functional groups.[12][13]

Principle and Mechanism

This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid.[14] The activated species is a highly reactive O-acylisourea intermediate.[13] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is essential for efficient ester formation.[12][15] DMAP intercepts the O-acylisourea to form an N-acylpyridinium salt, which is an even more potent acylating agent and is not prone to the side reaction of rearranging into an unreactive N-acylurea.[13] The alcohol then attacks this active intermediate to form the ester. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[12]

G Acid Ar-COOH Acylisourea O-Acylisourea (Active Intermediate) Acid->Acylisourea DCC DCC DCC->Acylisourea DMAP DMAP Alcohol R-OH Acylpyridinium N-Acylpyridinium (Highly Active) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Ester Ester (Ar-COOR) Acylpyridinium->Ester + R-OH - DMAP DMAP_out DMAP

Caption: Simplified mechanism of Steglich Esterification.

Materials and Equipment
  • (E)-3-(2,3-Difluorophenyl)acrylic acid

  • Alcohol (1.2-1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalyst)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, ice bath

  • Filtration apparatus (Büchner funnel)

  • Dilute HCl (e.g., 1M)

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator of reaction progress.

  • Monitoring: Track the reaction by TLC as described in Protocol 1.

  • Work-up - Filtration: Once complete, filter the reaction mixture through a Büchner funnel or a pad of celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

Rationale and Expert Insights
  • Causality: The reaction is performed under anhydrous conditions because DCC will react readily with water. The stoichiometry is important; a slight excess of the alcohol and DCC ensures full consumption of the limiting starting acid.

  • Trustworthiness: The removal of the DCU byproduct by filtration is a key purification step.[12] The subsequent acid wash is critical for removing the basic DMAP catalyst, which can be difficult to separate by chromatography.

Alternative Method: The Mitsunobu Reaction

For particularly sensitive or precious substrates, or when inversion of stereochemistry at a chiral alcohol is desired, the Mitsunobu reaction is an exceptionally powerful tool.[16][17]

Principle and Use Cases

This reaction couples an alcohol with a nucleophile (here, the carboxylic acid) using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][18] The reaction proceeds under mild, neutral conditions. A key challenge is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts, which can complicate purification.[19]

Brief Protocol Outline
  • Dissolve the (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor by TLC.

  • Work-up involves concentrating the solvent and purifying directly by column chromatography, as the byproducts are often difficult to remove via extraction.

Comparison of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Acidic, Reflux)Mild (Neutral, 0°C to RT)Mild (Neutral, 0°C to RT)
Reagents Acid catalyst, excess alcoholDCC/EDC, DMAPPPh₃, DEAD/DIAD
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide (TPPO)
Work-up Neutralization, extractionFiltration, extractionOften requires chromatography
Advantages Scalable, inexpensiveHigh yield, mild, broad scopeMild, good for sensitive substrates
Disadvantages High temp, requires acid-stable substratesCost of reagents, DCU removalStoichiometric byproducts, cost

Product Purification and Characterization

General Work-up and Purification

For all methods, after the initial work-up and concentration, the crude product will likely require further purification.

  • Column Chromatography: This is the most common method. Using silica gel with a gradient elution of ethyl acetate in hexanes typically provides excellent separation of the non-polar ester from any remaining polar starting materials or byproducts.[6][10]

  • Distillation: If the resulting ester is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method, especially for larger scales.[20]

Analytical Characterization

Confirming the structure and purity of the final ester is paramount.

  • ¹H and ¹³C NMR: Will confirm the overall structure, showing the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of new signals corresponding to the alcohol's alkyl group.

  • FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and a new C-O stretch will appear around 1100-1300 cm⁻¹, while the C=O stretch remains (~1700 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming successful coupling.

  • ¹⁹F NMR Spectroscopy: This is a uniquely powerful technique for fluorinated compounds.[21][22] It offers high sensitivity and a wide chemical shift range, making it excellent for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.[23][24] The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, and their coupling constants can provide further structural confirmation.

Conclusion

The esterification of (E)-3-(2,3-difluorophenyl)acrylic acid can be successfully achieved through several reliable methods. The choice of protocol depends on the specific alcohol, the scale of the reaction, and the sensitivity of the substrates. The classic Fischer-Speier method offers scalability and cost-effectiveness for simple alcohols. The Steglich esterification provides a mild and high-yielding alternative suitable for more complex or sensitive molecules. For specialized applications, the Mitsunobu reaction offers another mild route. Rigorous purification and comprehensive characterization, particularly utilizing ¹⁹F NMR, are essential to ensure the final product's identity and purity for its intended application in research and development.

References

  • [6] Anuradha Liyana Pathiranage. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]

  • [23] Shalenkova, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(16), 3964-3973. Retrieved from [Link]

  • [21] Shalenkova, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(16), 3964-3973. Retrieved from [Link]

  • [10] Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University. Retrieved from [Link]

  • [25] W. R. Dolbier, Jr. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. Retrieved from [Link]

  • [26] Tsumura, T., et al. (1992). Method for obtaining high-purity cinnamic acid. Google Patents. Retrieved from

  • [22] Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • [24] Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • [27] Anuradha Liyana Pathiranage. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]

  • [16] Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • [20] Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved from [Link]

  • [28] Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • [18] Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • [11] Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(1), 27-37. Retrieved from [Link]

  • [7] Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • [17] Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • [12] Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • [8] Rossi, S., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ChemRxiv. Retrieved from [Link]

  • [4] Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

  • [13] Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • [15] SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • [14] Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101235. Retrieved from [Link]

  • [29] Georganics. (2022). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved from [Link]

  • [30] Kurt, H., et al. (1969). Esterification of acrylic acid. Google Patents. Retrieved from

  • [31] Wang, Y., et al. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Molecules, 29(20), 4806. Retrieved from [Link]

  • [32] Patel, P., et al. (2023). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. International Journal of Research and Analytical Reviews, 10(3). Retrieved from [Link]

  • [33] De-Sa-E-Melo, L., et al. (2010). PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID. Google Patents. Retrieved from

  • [5] Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • [34] Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105712. Retrieved from [Link]

Sources

Application Note: Advanced Polymerization Protocols for Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Methyl 3-(2,3-difluorophenyl)acrylate (CAS: 1363402-34-9) is a highly specialized, fluorinated cinnamate derivative. The integration of a 2,3-difluorophenyl moiety into the polymer architecture imparts exceptional physicochemical properties, including low surface energy, elevated hydrophobicity, and high thermal stability[1].

However, from a synthetic perspective, this monomer presents a formidable challenge. As a 1,2-disubstituted vinyl monomer, the bulky fluorinated aromatic ring at the


-position introduces severe steric hindrance. Furthermore, the extended 

-conjugation heavily delocalizes the propagating radical. Consequently, standard free-radical homopolymerization is thermodynamically and kinetically disfavored (reactivity ratio

)[2].

To successfully polymerize this monomer, researchers must employ one of two field-proven strategic pathways:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization : While homopolymerization fails, the monomer readily copolymerizes with less hindered vinyl monomers (e.g., styrene or methyl acrylate)[3]. Chain growth occurs regioselectively: the propagating styrenic radical attacks the less hindered

    
    -carbon (carbonyl side) of the cinnamate derivative, bypassing the 
    
    
    
    -steric bulk[2].
  • Group-Transfer Polymerization (GTP) : To synthesize a pure homopolymer, radical pathways must be abandoned. GTP utilizes a silyl ketene acetal initiator in a concerted mechanism that stabilizes the propagating enolate, entirely circumventing the radical stability issues of 1,2-disubstituted olefins[4].

Monomer Handling and Physicochemical Data

Before initiating any polymerization, the monomer must be rigorously purified. Commercial acrylate monomers contain phenolic inhibitors (e.g., MEHQ) to prevent autopolymerization during storage. Because MEHQ acts as a radical scavenger, its presence will unpredictably alter initiation kinetics and dead-end RAFT equilibria.

Table 1: Monomer Characteristics & Preparation
ParameterSpecification / Action
Chemical Structure 1,2-Disubstituted

-unsaturated carbonyl
Molecular Weight 198.17 g/mol
Steric Profile High

-carbon hindrance
Inhibitor Removal Pass neat monomer through a basic alumina column (50-200 µm) immediately prior to use. The basic alumina deprotonates and sequesters the slightly acidic MEHQ.
Moisture Sensitivity Low for RAFT; Critical for GTP (requires drying over CaH

and vacuum distillation).

Protocol A: RAFT Copolymerization (Statistical Copolymers)

This protocol describes the controlled radical copolymerization of methyl 3-(2,3-difluorophenyl)acrylate with styrene to yield a well-defined statistical copolymer with low dispersity (


).
Reagents
  • Monomer 1 (M1): Methyl 3-(2,3-difluorophenyl)acrylate (Purified)

  • Monomer 2 (M2): Styrene (Purified via basic alumina)

  • Chain Transfer Agent (CTA): 2-Cyano-2-propyl benzodithioate (CPBD)

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried Schlenk tube, combine M1 and M2 at a 1:1 molar feed ratio. Add CPBD and AIBN to achieve a target molar ratio of [M1+M2] : [CTA] : [AIBN] = 200 : 1 : 0.2. Dilute the mixture with anhydrous toluene to a total monomer concentration of 2.0 M.

  • Degassing (Crucial Step): Oxygen is a ground-state triplet diradical that reacts with propagating carbon-centered radicals at diffusion-controlled rates, forming stable peroxy radicals that terminate the living chain. Perform three consecutive Freeze-Pump-Thaw cycles:

    • Freeze the mixture in liquid nitrogen.

    • Evacuate the headspace via a vacuum manifold for 5 minutes.

    • Isolate the tube from the vacuum and thaw in a warm water bath to release dissolved gases.

  • Polymerization: Backfill the Schlenk tube with ultra-pure Argon. Immerse the tube in a pre-heated oil bath at 70 °C and stir magnetically for 24 hours.

  • Quenching & Purification: Terminate the polymerization by rapid cooling in liquid nitrogen and exposing the solution to ambient air. Dilute the viscous mixture with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the pink-tinted polymer under vacuum at 40 °C to constant weight.

RAFT_Workflow A 1. Inhibitor Removal (Basic Alumina Column) B 2. Reaction Assembly (Monomers, CTA, Initiator) A->B C 3. Degassing (Freeze-Pump-Thaw x3) B->C D 4. RAFT Polymerization (70°C, Inert Gas) C->D E 5. Quenching (Liquid N2 / Air) D->E F 6. Purification (Precipitation & Drying) E->F

Figure 1: Step-by-step workflow for the RAFT copolymerization of fluorinated cinnamate derivatives.

Protocol B: Group-Transfer Homopolymerization (GTP)

To synthesize a pure homopolymer of methyl 3-(2,3-difluorophenyl)acrylate, GTP is utilized. This living polymerization technique relies on the transfer of a silyl group to the monomer's carbonyl oxygen, generating a stable enolate intermediate that is unaffected by the


-carbon's steric bulk[4].
Reagents
  • Monomer: Methyl 3-(2,3-difluorophenyl)acrylate (Strictly dried and distilled)

  • Initiator: 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS)

  • Catalyst: Tris(pentafluorophenyl)borane (B(C

    
    F
    
    
    
    )
    
    
    )
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Glassware Preparation: Bake all glassware at 150 °C overnight. Assemble hot under a continuous flow of dry Argon. Causality: The propagating silyl enolate is highly nucleophilic; trace moisture will instantly protonate and irreversibly terminate the living chain.

  • Initiation: Inject anhydrous THF (10 mL) and MTS initiator (0.1 mmol) into the reactor. Add the B(C

    
    F
    
    
    
    )
    
    
    catalyst (0.005 mmol) to activate the silyl ketene acetal.
  • Propagation: Slowly add the fluorinated monomer (5.0 mmol) via a syringe pump over 30 minutes at room temperature (25 °C). The slow addition prevents undesirable exothermic spikes and maintains a controlled enolate equilibrium.

  • Termination: After 4 hours of stirring, quench the living ends by injecting 1 mL of acidic methanol (methanol containing 1% acetic acid).

  • Recovery: Precipitate the resulting homopolymer in hexanes, filter, and dry under high vacuum.

Mechanistic_Pathway Monomer Methyl 3-(2,3-difluorophenyl)acrylate (1,2-Disubstituted Vinyl) Radical Free Radical Pathway Monomer->Radical RAFT RAFT Copolymerization Monomer->RAFT GTP Group-Transfer Polymerization Monomer->GTP Steric β-Carbon Steric Hindrance Radical->Steric Fail Homopolymerization Fails Steric->Fail AlphaAttack Regioselective α-Carbon Attack RAFT->AlphaAttack StatCopolymer Statistical Copolymer AlphaAttack->StatCopolymer Enolate Silyl Ketene Acetal Addition GTP->Enolate Homopolymer High-Tg Homopolymer Enolate->Homopolymer

Figure 2: Mechanistic pathways overcoming steric hindrance in 1,2-disubstituted acrylates.

Expected Quantitative Outcomes

Based on established kinetic behaviors of substituted cinnamates[2][4], researchers should benchmark their experimental yields against the parameters in Table 2.

Table 2: Expected Polymerization Outcomes
Polymerization RouteConversion (%)

( g/mol )
Dispersity (Đ)Glass Transition (

)
Standard Free Radical < 5%N/A (Oligomers)> 2.5N/A
RAFT Copolymer (w/ Styrene) 60 - 75%15,000 - 25,0001.10 - 1.25~ 115 °C
GTP Homopolymer > 90%18,000 - 30,0001.30 - 1.45> 140 °C

Note: The incorporation of the rigid 1,2-disubstituted fluorinated monomer significantly elevates the


 of the resulting polymer networks compared to standard polyacrylates.

References

Sources

Application Note: Precision Synthesis of 8-Fluorocoumarin from (E)-Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of (E)-Methyl 3-(2,3-difluorophenyl)acrylate to a coumarin scaffold presents a specific regiochemical challenge. Unlike classical Pechmann or Knoevenagel condensations that utilize phenols (salicylaldehydes) as starting materials, this protocol begins with a cinnamate ester lacking the requisite ortho-hydroxyl group.

To construct the lactone ring of the coumarin, the fluorine atom at the C2 position (ortho to the acrylate tail) must be displaced by an oxygen nucleophile. This transformation relies on the electronic activation provided by the acrylate moiety, which renders the C2-fluorine susceptible to Nucleophilic Aromatic Substitution (S_NAr) or high-temperature thermal displacement.

Retrosynthetic Logic
  • Starting Material: (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

  • Leaving Group: Fluorine at position C2 (activated by ortho-vinyl electron-withdrawing group).

  • Retained Group: Fluorine at position C3 (meta to vinyl; unreactive to S_NAr).

  • Product Mapping: The C2 carbon becomes C8a in the coumarin system; the C3 carbon becomes C8. Therefore, the final product is 8-fluorocoumarin .

Selected Methodology

While direct thermal pyrolysis of 2-fluorocinnamic acids can yield coumarins via HF elimination [1], this method often suffers from charring and poor yields in complex substrates. This guide details a superior Two-Step "Hydrolysis-Substitution-Cyclization" Protocol . This route offers higher control, milder conditions, and easier purification.

Part 2: Mechanistic Pathway & Visualization

The reaction proceeds through three distinct mechanistic phases:

  • Saponification: Hydrolysis of the methyl ester to the carboxylate.

  • S_NAr Displacement: The hydroxide ion attacks the C2 position, displacing the labile fluoride ion. This is the rate-determining step.

  • Isomerization & Lactonization: The resulting (E)-2-hydroxycinnamic acid must isomerize to the (Z)-configuration to allow the hydroxyl group to attack the carbonyl, releasing water and closing the ring.

Reaction Workflow Diagram

G Start (E)-Methyl 3-(2,3-difluorophenyl)acrylate Inter1 Intermediate A: (E)-3-(2,3-difluorophenyl)acrylic acid Start->Inter1 Hydrolysis (NaOH/H2O) Inter2 Intermediate B: (E)-3-(2-hydroxy-3-fluorophenyl)acrylic acid Inter1->Inter2 SNAr Displacement (KOH, High Temp, -HF) Isom Z-Isomerization (Acid/Photo) Inter2->Isom Equilibrium Final Target: 8-Fluorocoumarin Isom->Final Lactonization (-H2O)

Figure 1: Step-wise mechanistic flow from the difluoro-acrylate precursor to the final fluorinated coumarin scaffold.

Part 3: Experimental Protocols

Materials & Reagents Table
ReagentRoleEquiv.Notes
(E)-Methyl 3-(2,3-difluorophenyl)acrylate Substrate1.0Purity >97% recommended
Potassium Hydroxide (KOH) Nucleophile/Base5.0Excess required for S_NAr
DMSO (Dimethyl Sulfoxide) Solvent-High boiling point, promotes S_NAr
Hydrochloric Acid (6M) Quench/WorkupExcessTo pH 1-2
Acetic Anhydride (Ac₂O) Cyclization Agent5.0For Step 2 (Lactonization)
Sodium Acetate (NaOAc) Catalyst1.0Base catalyst for cyclization
Protocol A: The "Hydrolysis-Substitution" Route (Recommended)

This method separates the fluorine displacement from the ring closure to ensure maximum purity.

Step 1: Formation of 2-Hydroxy-3-fluorocinnamic Acid
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of (E)-Methyl 3-(2,3-difluorophenyl)acrylate in 20 mL of DMSO.

  • Base Addition: Add 50 mmol (5 equiv) of KOH pellets.

    • Note: Use pellets rather than solution to minimize water content initially, increasing the nucleophilicity of hydroxide in DMSO.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting ester and the intermediate 2,3-difluoro acid will disappear, replaced by the more polar 2-hydroxy-3-fluoro acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour carefully into 100 mL of ice-water.

    • Acidify slowly with 6M HCl to pH 1. A precipitate should form.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Result: Crude (E)-3-(2-hydroxy-3-fluorophenyl)acrylic acid.

Step 2: Cyclization (Lactonization)
  • Setup: Suspend the crude acid from Step 1 in 15 mL of Acetic Anhydride.

  • Catalysis: Add 10 mmol (1 equiv) of anhydrous Sodium Acetate.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2 hours.

    • Mechanism:[1][2][3][4][5] Acetic anhydride acetylates the phenol (protecting it) and forms a mixed anhydride with the carboxylic acid. At high temperatures, the double bond isomerizes, and the phenol displaces the acetate to close the ring [2].

  • Purification:

    • Pour the hot mixture onto crushed ice (hydrolyzes excess anhydride).

    • Stir vigorously for 30 minutes. The product, 8-fluorocoumarin , often precipitates as a solid.

    • Recrystallization: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Thermal Cyclization (Direct Pyrolysis)

Use this method for rapid screening or small-scale qualitative verification.

  • Hydrolysis: Reflux the starting ester with 2M NaOH (aq) for 1 hour to obtain the 2,3-difluorocinnamic acid. Acidify and isolate the solid acid.

  • Pyrolysis: Place the dry 2,3-difluorocinnamic acid in a sublimation apparatus.

  • Heating: Heat the solid to 200–220°C under reduced pressure (20 mmHg).

  • Reaction: The compound undergoes intramolecular S_NAr, eliminating HF gas. The coumarin sublimes onto the cold finger.

    • Warning: This releases Hydrogen Fluoride (HF). Must be performed in a fume hood with appropriate scrubbing.

Part 4: Critical Quality Attributes & Troubleshooting

Analytical Confirmation
  • ¹H NMR (CDCl₃):

    • Look for the characteristic coumarin doublets (C3-H and C4-H) with a coupling constant of J ≈ 9.5 Hz.

    • Shift: C4-H typically appears downfield (~7.6–7.8 ppm) due to the beta-position of the unsaturated ester.

    • Fluorine Splitting: The 8-Fluoro substituent will split the aromatic protons. Expect complex multiplets for the aromatic region.

  • ¹⁹F NMR:

    • Starting material: Two signals (2-F and 3-F).

    • Product: Single signal (8-F). The disappearance of the 2-F signal confirms the substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete S_NArIncrease temperature to 120°C or use stronger base (t-BuOK) to facilitate displacement.
Product is Acetylated Incomplete cyclizationIf 8-fluoro-2-acetoxy-cinnamic acid is isolated, reflux longer in acetic anhydride/NaOAc.
Charring Temperature too highSwitch from Protocol B (Pyrolysis) to Protocol A. Ensure inert atmosphere (N₂) during high-temp steps.
No Cyclization Trans (E) isomer stabilityThe trans isomer cannot cyclize. Ensure the reflux in Ac₂O is vigorous enough to drive E/Z isomerization [3].
Safety Directives (HF Warning)

The displacement of the fluorine atom generates fluoride ions. In acidic workups (Step 1), this forms Hydrofluoric Acid (HF) in situ.

  • Glassware: Etching may occur; use plastic labware for workup if possible.

  • PPE: Double gloving (Nitrile) and face shield are mandatory.

  • Neutralization: Quench aqueous waste with Calcium Hydroxide (Ca(OH)₂) to precipitate insoluble Calcium Fluoride (CaF₂).

References

  • RSC Publishing. (1972). Thermal cyclisation of trans-o-fluorocinnamic acids to coumarins. Journal of the Chemical Society, Perkin Transactions 1.

  • Beilstein Institute. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry.[7]

  • Google Patents. (1998). Derivatives of 6,8-difluoro-7-hydroxycoumarin.[10][13][14] US Patent 5830912A.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (E)-Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Saturated Phenylpropanoates

The selective hydrogenation of α,β-unsaturated esters to their saturated counterparts is a cornerstone of modern organic synthesis. The resulting products, such as methyl 3-(2,3-difluorophenyl)propanoate, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The presence of the difluorophenyl moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the efficient and clean synthesis of these building blocks a critical endeavor.

This guide provides a comprehensive overview of the catalytic hydrogenation of (E)-Methyl 3-(2,3-difluorophenyl)acrylate, delving into the mechanistic underpinnings, catalyst selection, and detailed experimental protocols. As your senior application scientist, I will not only outline the "how" but also the critical "why" behind each procedural step, ensuring a robust and reproducible methodology.

Mechanistic Insights: The Rationale Behind Catalytic Hydrogenation

The catalytic hydrogenation of an alkene is a surface-mediated reaction, most commonly proceeding via the Horiuti-Polanyi mechanism when using a heterogeneous catalyst like palladium on carbon (Pd/C)[1]. This process involves a series of well-defined steps:

  • Adsorption and Activation: Both the alkene ((E)-Methyl 3-(2,3-difluorophenyl)acrylate) and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule is weakened and dissociates into reactive hydrogen atoms bound to the palladium surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Final Hydrogenation and Desorption: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the saturation. The resulting saturated product, methyl 3-(2,3-difluorophenyl)propanoate, has a lower affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.

The choice of a heterogeneous catalyst like Pd/C is advantageous due to its high activity, selectivity for the C=C bond over other functional groups (like the ester and the aromatic ring under mild conditions), and ease of separation from the reaction mixture via simple filtration[1].

Catalyst Selection and Reaction Parameters

The selection of the catalyst and the optimization of reaction parameters are crucial for achieving high yield and selectivity.

ParameterRecommendedRationale
Catalyst 5-10% Palladium on Carbon (Pd/C)High activity and selectivity for C=C bond hydrogenation. Industrially common and cost-effective.[1]
Catalyst Loading 1-5 mol%A lower loading minimizes cost and potential side reactions, while a higher loading can be used to increase the reaction rate if needed.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like ethanol and methanol are excellent for dissolving the substrate and for wetting the catalyst surface. Ethyl acetate is a good alternative.
Hydrogen Pressure 1-4 atm (balloon or Parr apparatus)Sufficient for the hydrogenation of an activated double bond. Higher pressures can be employed if the reaction is sluggish but may increase the risk of side reactions.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds readily at ambient temperature.
Reaction Time 1-6 hoursThe reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the point of completion.

Note on the Difluorophenyl Group: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can have a modest electronic effect on the reactivity of the conjugated double bond. However, for a highly active catalyst like Pd/C, this is unlikely to significantly impede the reaction under standard conditions. The aromatic C-F bonds are generally stable to hydrogenation under these mild conditions.

Experimental Protocols

Safety First: Catalytic hydrogenation with H₂ gas and a pyrophoric catalyst like Pd/C carries inherent risks, including fire and explosion. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon)

This protocol is suitable for small-scale reactions (typically < 5 mmol).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Add Pd/C to a dry three-necked flask B 2. Purge with N₂ A->B C 3. Add solvent and (E)-Methyl 3-(2,3-difluorophenyl)acrylate B->C D 4. Purge with H₂ (from balloon) C->D E 5. Stir vigorously at RT D->E F 6. Monitor reaction (TLC/GC-MS) E->F G 7. Purge with N₂ F->G H 8. Filter through Celite® G->H I 9. Concentrate filtrate H->I J 10. Purify (if necessary) I->J

Caption: Workflow for atmospheric pressure hydrogenation.

Materials:

  • (E)-Methyl 3-(2,3-difluorophenyl)acrylate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (or other suitable solvent)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas (in a balloon)

  • Celite®

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapters

  • Septa

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 2 mol%).

  • Seal the flask and purge with N₂ gas for 5-10 minutes.

  • Under a positive pressure of N₂, add anhydrous ethanol to the flask, followed by the (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

  • Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully purge the flask with N₂ gas to remove all traces of H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: The used catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of in a designated waste container.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: High-Pressure Hydrogenation (Parr Apparatus)

This protocol is suitable for larger-scale reactions or if the reaction is slow at atmospheric pressure.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Charge Parr reactor with substrate, solvent, and Pd/C B 2. Seal the reactor A->B C 3. Purge with N₂ (3x) B->C D 4. Purge with H₂ (3x) C->D E 5. Pressurize with H₂ (e.g., 4 atm) D->E F 6. Stir at RT and monitor pressure drop E->F G 7. Vent H₂ carefully F->G H 8. Purge with N₂ (3x) G->H I 9. Open reactor and filter contents through Celite® H->I J 10. Concentrate and purify I->J

Caption: Workflow for high-pressure hydrogenation.

Materials:

  • (E)-Methyl 3-(2,3-difluorophenyl)acrylate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas (from a cylinder)

  • Parr hydrogenation apparatus

  • Celite®

Procedure:

  • Place (E)-Methyl 3-(2,3-difluorophenyl)acrylate, anhydrous ethanol, and 10% Pd/C into the pressure vessel of the Parr apparatus.

  • Securely seal the reactor according to the manufacturer's instructions.

  • Purge the vessel with N₂ gas three times to remove air.

  • Purge the vessel with H₂ gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 4 atm) with H₂ gas.

  • Commence vigorous stirring at room temperature. Monitor the reaction by observing the pressure drop in the H₂ tank.

  • Once the H₂ uptake ceases, continue stirring for an additional 30 minutes to ensure complete reaction.

  • Carefully and slowly vent the excess H₂ gas in a well-ventilated area.

  • Purge the reactor with N₂ gas three times.

  • Open the reactor and filter the contents through a pad of Celite®. Caution: The used catalyst is pyrophoric. Keep it wet with water during handling and disposal.

  • Wash the Celite® pad with ethanol and combine the filtrates.

  • Remove the solvent under reduced pressure and purify the product as needed.

Characterization of the Product

The successful synthesis of methyl 3-(2,3-difluorophenyl)propanoate can be confirmed by standard analytical techniques:

  • ¹H NMR: Disappearance of the vinyl proton signals and the appearance of new signals corresponding to the -CH₂-CH₂- protons.

  • ¹³C NMR: Disappearance of the alkene carbon signals and the appearance of new aliphatic carbon signals.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the hydrogenated product.

  • IR Spectroscopy: Disappearance of the C=C stretch.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality Pd/C.
Insufficient H₂ pressureIncrease H₂ pressure (if using a Parr apparatus) or replace the H₂ balloon.
Poor stirringEnsure vigorous stirring to maintain a good suspension of the catalyst.
Side Reactions (e.g., dehalogenation) Reaction conditions too harshReduce temperature, H₂ pressure, or reaction time. This is unlikely under the recommended mild conditions.
Catalyst poisoningEnsure the substrate and solvent are pure and free of sulfur-containing impurities.

Conclusion

The catalytic hydrogenation of (E)-Methyl 3-(2,3-difluorophenyl)acrylate to its corresponding saturated propanoate is a robust and efficient transformation. By employing a standard heterogeneous catalyst such as palladium on carbon under mild conditions, researchers can achieve high yields of the desired product. Adherence to strict safety protocols is paramount for the successful and safe execution of this valuable synthetic procedure.

References

  • Hydrogenation - Wikipedia. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing HjChem. Available at: [Link]

  • Hydrogenation SOP. Available at: [Link] (Note: This is a representative URL format as the original was not a direct link to a specific institution's SOP).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain not just the "how" but the "why" behind experimental choices, ensuring you can navigate the complexities of your synthesis with confidence.

(E)-Methyl 3-(2,3-difluorophenyl)acrylate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established methods, can present challenges related to yield, purity, and stereoselectivity. This guide focuses on the three most common and effective synthetic routes: the Horner-Wadsworth-Emmons Reaction, the Wittig Reaction, and the Mizoroki-Heck Reaction.

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method for synthesizing (E)-α,β-unsaturated esters due to its generally high (E)-stereoselectivity and the ease of removing its water-soluble phosphate byproducts.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, 2,3-difluorobenzaldehyde.

HWE Reaction Mechanism Overview

The reaction begins with the deprotonation of a phosphonate ester (e.g., methyl diethylphosphonoacetate) by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of 2,3-difluorobenzaldehyde. The resulting intermediate undergoes elimination to form the alkene and a dialkylphosphate salt. The formation of the thermodynamically stable (E)-alkene is generally favored.[1][3]

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Methyl Diethylphosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, K2CO3) Intermediate Betaine-like Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 2,3-Difluorobenzaldehyde (Electrophile) Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Product (E)-Methyl 3-(2,3-difluorophenyl)acrylate Oxaphosphetane->Product Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct Wittig_Mechanism Ylide Methyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) Intermediate Betaine/Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Aldehyde 2,3-Difluorobenzaldehyde Product (E)-Methyl 3-(2,3-difluorophenyl)acrylate Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct

Caption: The Wittig reaction pathway using a stabilized ylide.

Recommended Wittig Protocol

Materials:

  • 2,3-Difluorobenzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Hexanes

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,3-difluorobenzaldehyde (1.0 equivalent) and the stabilized ylide, methyl (triphenylphosphoranylidene)acetate (1.05 equivalents).

  • Solvent: Add anhydrous DCM or toluene.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor progress by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot (product) and a polar spot at the baseline (TPPO).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The major challenge is removing the triphenylphosphine oxide (TPPO) byproduct.

    • Method A (Crystallization): Triturate the crude solid residue with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture. The desired product is typically more soluble, while TPPO is often less soluble and may precipitate. Filter to remove the TPPO.

    • Method B (Chromatography): If trituration is ineffective, purify the crude material directly by column chromatography on silica gel. TPPO is quite polar and will stick to the column, allowing for the elution of the less polar product.

Wittig Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ylide Instability: Although stabilized ylides are relatively robust, they can be sensitive to moisture and air over long periods.4]r>2. Reaction Not Driven to Completion: The reaction may be slow at room temperature.1. Use fresh, high-purity ylide. If preparing the ylide in situ from the corresponding phosphonium salt, ensure the base and conditions are appropriate and anhydrous.4]r>2. Gently heat the reaction mixture (e.g., to reflux in DCM or toluene) to increase the rate.
Difficult Purification (TPPO Removal) 1. High Solubility of TPPO: In some solvent systems, TPPO can be quite soluble and co-elute with the product.2. Product Precipitation with TPPO: During trituration, the product might co-precipitate with the byproduct.1. Chromatography: Use a more polar solvent system for column chromatography to ensure the TPPO remains strongly adsorbed to the silica. A common mistake is using too non-polar of an eluent.2. Alternative Work-up: Some literature suggests precipitating TPPO from a cold solution of DCM/pentane. Alternatively, converting TPPO to a water-soluble complex with MgBr₂ or ZnCl₂ has been reported.
Formation of the (Z)-Isomer 1. Ylide is Not Fully Stabilized: If there is any doubt about the ylide's stability, some (Z)-isomer could form.2. Ortho-Effect: Some studies have shown that ortho-substituents on the benzaldehyde can, in some cases, influence the E/Z ratio.[5] 1. This is highly unlikely with an ester-stabilized ylide, as they are known to give excellent (E)-selectivity. C[6][7]onfirm the identity of your Wittig reagent.2. While possible, the electronic effect of the ester group on the ylide should dominate. If (Z)-isomer formation is a persistent issue, the HWE reaction is a more reliable alternative for (E)-selectivity.

Section 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. F[8][9]or this synthesis, it involves coupling a 2,3-difluorophenyl halide (e.g., 1-iodo-2,3-difluorobenzene) with methyl acrylate.

Heck Reaction Mechanism Overview

The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) pathway. 1[10]. Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex. 2. Alkene Coordination & Insertion: Methyl acrylate coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. 3. β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. 4. Reductive Elimination: The palladium-hydride species reductively eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle.

Diagram: Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition ArX 2,3-Difluorophenyl-X Coord Alkene Complex OxAdd->Coord Alkene Coordination Alkene Methyl Acrylate Insert Insertion Product Coord->Insert Migratory Insertion BetaElim Product-Pd(II)-H Complex Insert->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination Product (E)-Product BetaElim->Product HX H-X Base Base BaseHX [Base-H]⁺X⁻ Base->BaseHX

Sources

Technical Support Center: Separating E and Z Isomers of Methyl 3-(2,3-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of E and Z isomers of methyl 3-(2,3-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating and characterizing these geometric isomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification and analysis of your target compounds.

I. Understanding the Challenge: E/Z Isomerism in Difluorophenylacrylates

The presence of the 2,3-difluorophenyl group in methyl 3-(2,3-difluorophenyl)acrylate introduces distinct electronic and steric properties that influence the relative stability and separability of its E and Z isomers. The geometry of the double bond is a critical factor, as it can significantly impact the molecule's biological activity and reactivity in subsequent synthetic steps.[1] While one isomer may be therapeutically active, the other could be inactive or even detrimental. Therefore, achieving high isomeric purity is often a crucial requirement.

This guide will walk you through common hurdles and provide solutions grounded in established chromatographic and analytical principles.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the separation and characterization of methyl 3-(2,3-difluorophenyl)acrylate isomers.

Frequently Asked Questions

Q1: My initial reaction crude shows two spots on TLC that are very close together. How can I improve their separation?

A1: This is a common challenge with E/Z isomers due to their similar polarities. Here are several strategies to improve TLC separation:

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for acrylate esters is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[2] Try varying the ratio in small increments (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate). Sometimes, adding a small amount of a third solvent with intermediate polarity, like dichloromethane (DCM), can fine-tune the separation.

  • Double or Triple Elution: Develop the TLC plate, dry it completely, and then re-develop it in the same solvent system. This can effectively increase the "column length" and improve the resolution of closely running spots.

  • Silver Nitrate Impregnated Silica: For challenging separations of C=C bond isomers, using silica gel plates impregnated with silver nitrate (AgNO₃) can be highly effective.[3][4] The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to significantly better separation. You can purchase these pre-made or prepare them in the lab.

Q2: I'm struggling to assign the E and Z configurations based on my ¹H NMR data. What are the key diagnostic signals?

A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between E and Z isomers of acrylates. The key parameter is the vicinal coupling constant (³J) between the vinylic protons.[1][5]

  • E-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz .[1]

  • Z-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 6-12 Hz .[1]

Additionally, the chemical shifts of the vinylic protons can differ due to the anisotropic effect of the carbonyl group and the difluorophenyl ring. Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive proof of configuration.[1][6] An NOE correlation between a vinylic proton and a proton on the adjacent aromatic ring would confirm the Z-isomer.

Q3: My purified isomers seem to be interconverting back to a mixture. What could be causing this, and how can I prevent it?

A3: E/Z isomerization of acrylates can be induced by several factors:

  • Light: Exposure to UV light can promote isomerization.[7][8] It's advisable to protect your samples from direct light, especially during long-term storage, by using amber vials or wrapping them in aluminum foil.

  • Heat: While generally more stable than some other double bond systems, prolonged heating can potentially lead to isomerization. Avoid excessive heat during solvent removal (rotoevaporation) and store purified samples at low temperatures.

  • Acid or Base Catalysis: Traces of acid or base can catalyze the equilibration of the isomers. Ensure that all glassware is clean and that any reagents used in the workup (e.g., for quenching) are thoroughly removed.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation on flash column chromatography. Inappropriate solvent system.Systematically screen solvent systems using TLC first. A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-10%).[9]
Co-elution of isomers.Consider using a longer column to increase the number of theoretical plates. A shallower solvent gradient can also improve resolution.[3]
Sample overload.Reduce the amount of crude material loaded onto the column. A general rule of thumb is not to exceed 1-5% of the silica gel weight.
Isomer ratio changes after purification. On-column isomerization.This can sometimes occur on silica gel. If suspected, try using a less acidic stationary phase like alumina (neutral or basic).[2]
Isomerization during solvent removal.Use a lower bath temperature on the rotary evaporator.
Light-induced isomerization.Protect fractions and the combined pure product from light.[10]
Difficulty in obtaining pure crystals of one isomer by recrystallization. Formation of a eutectic mixture.If the E/Z ratio is close to a eutectic point, separating them by recrystallization can be very difficult.[11] In this case, chromatography is the preferred method.
Inappropriate recrystallization solvent.A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12][13] Screen a variety of solvents of different polarities (e.g., hexanes, ethanol, isopropanol, or mixtures).

III. Experimental Protocols

Protocol 1: Separation of E/Z Isomers by Flash Column Chromatography

This protocol provides a general guideline for the preparative separation of the E and Z isomers of methyl 3-(2,3-difluorophenyl)acrylate.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity (e.g., 98:2, 95:5, 90:10 Hexanes:Ethyl Acetate).

    • Identify the solvent system that provides the best separation between the two isomer spots (ideally with a ΔRf of >0.1).

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[9]

    • Pack the column with the slurry, ensuring a well-compacted and level bed.[9]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.[9]

    • Collect fractions in test tubes. The less polar isomer will typically elute first.[14]

    • Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions containing the pure E-isomer and the pure Z-isomer separately.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a reduced temperature (e.g., <40°C) to prevent potential isomerization.

    • Further dry the purified isomers under high vacuum.

Protocol 2: Characterization by ¹H NMR Spectroscopy

This protocol details the steps to confirm the identity and assign the stereochemistry of the separated isomers.

  • Sample Preparation:

    • Dissolve 5-10 mg of each purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.[14]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals.

    • Identify the two vinylic protons for each isomer. They will appear as doublets.

    • Measure the coupling constant (J-value) for these doublets.

      • A J-value of ~12-18 Hz indicates the E-isomer .[1]

      • A J-value of ~6-12 Hz indicates the Z-isomer .[1]

IV. Visualizing the Workflow

The following diagram illustrates the general workflow for the separation and characterization of the E and Z isomers.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Crude Crude Reaction Mixture (E/Z Isomers) TLC TLC Analysis (Method Development) Crude->TLC Optimize Separation Column Flash Column Chromatography TLC->Column Apply Conditions Pure_E Pure E-Isomer Column->Pure_E Elute Fractions Pure_Z Pure Z-Isomer Column->Pure_Z Elute Fractions NMR_E ¹H NMR of E-Isomer (J = 12-18 Hz) Pure_E->NMR_E Confirm Structure NMR_Z ¹H NMR of Z-Isomer (J = 6-12 Hz) Pure_Z->NMR_Z Confirm Structure

Sources

Minimizing polymerization side reactions of (E)-Methyl 3-(2,3-difluorophenyl)acrylate

[1]

Subject: Minimizing Polymerization & Degradation Protocols Compound ID: (E)-Methyl 3-(2,3-difluorophenyl)acrylate Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]

Introduction: The Stability Paradox

(E)-Methyl 3-(2,3-difluorophenyl)acrylate is a specialized cinnamate derivative often employed as a Michael acceptor or a Heck reaction intermediate in the synthesis of fluorinated pharmaceuticals.[1] While cinnamates are generally more stable than simple acrylates (e.g., methyl acrylate) due to steric hindrance and conjugation, the 2,3-difluoro substitution significantly alters the electronic landscape.

The electron-withdrawing fluorine atoms increase the electrophilicity of the

  • Anionic Polymerization: Triggered by bases used in cross-coupling.[1]

  • Radical Polymerization: Spontaneous dimerization or oligomerization under thermal stress.[1]

  • Hydrolysis/Transesterification: Accelerated by the activated ester nature.[1]

This guide provides self-validating protocols to mitigate these risks during storage, reaction, and purification.

Module 1: Storage & Handling (The Basics)

FAQ: Why did my batch polymerize in the freezer?

Diagnosis: The most common cause is the "Oxygen Starvation" effect when using MEHQ (Monomethyl ether hydroquinone) as an inhibitor.

Technical Insight: Most commercial acrylates are stabilized with MEHQ.[1] However, MEHQ is not an inhibitor on its own; it reacts with dissolved oxygen to form the active inhibiting species. If you store the compound under a strict nitrogen atmosphere or freeze it (reducing oxygen solubility and diffusion), the MEHQ becomes dormant, allowing spontaneous radical formation to propagate.

Protocol: Optimal Storage Conditions

ParameterRecommendationMechanism / Logic
Temperature 2°C – 8°CReduces thermal kinetic energy while maintaining sufficient oxygen solubility.[1] Avoid freezing unless validated.[1]
Atmosphere Air (Headspace)Crucial: Maintain a headspace of air (not pure

) to keep MEHQ active.[1]
Inhibitor MEHQ (200–500 ppm)Standard radical scavenger.[1] Requires

.[1]
Light Amber Glass / FoilPrevents photo-initiation of the conjugated

-system (dimerization).[1]
Container Glass / HDPEAvoid metals (Fe, Cu) which can catalyze radical formation.[1]

Module 2: Reaction Optimization (Synthesis Context)

The "Inert Atmosphere" Conflict

Scenario: You are running a Heck reaction. Standard protocol dictates thorough degassing (Argon/Nitrogen) to protect the Palladium catalyst. The Problem: Degassing removes Oxygen, disabling the MEHQ inhibitor. The acrylate is now prone to thermal polymerization at reaction temperatures (80°C–120°C).

Troubleshooting Guide: Heck & Coupling Reactions

Q: How do I prevent polymerization during a Pd-catalyzed coupling? A: You must switch inhibition strategies. Since you cannot use Oxygen, you must use an anaerobic inhibitor .[1]

Recommended Protocol:

  • Inhibitor Switch: Add Phenothiazine (PTZ) or TEMPO (1–2 mol%) to the reaction mixture.[1] Unlike MEHQ, these do not strictly require oxygen to scavenge carbon-centered radicals.[1]

    • Note: TEMPO can sometimes oxidize Pd(0) to Pd(II), retarding the cycle. PTZ is generally safer for Heck chemistries.[1]

  • Slow Addition: Do not dump all acrylate at the start.[1] Use a syringe pump to maintain a low instantaneous concentration of the monomer, statistically favoring the Cross-Coupling over Homopolymerization.

Visualization: Competitive Pathways in Heck Reaction

HeckPathwaysStart(E)-Methyl 3-(2,3-difluorophenyl)acrylatePd_CyclePd(0) Catalyst Cycle(Ar/N2 Atmosphere)Start->Pd_Cycle + Aryl HalideSide_RadicalRadical Polymerization(Oligomers/Gels)Start->Side_Radical High T (>100°C)No Anaerobic InhibitorSide_MichaelMichael Addition(Solvent/Base Adducts)Start->Side_Michael Strong Base(e.g., NaOtBu)DesiredDesired Coupled Product(Cinnamate Derivative)Pd_Cycle->Desired Fast KineticsContextRisk Factor:Degassing disables MEHQContext->Side_Radical

Caption: Competitive kinetic pathways. Degassing required for Pd-catalysis increases radical polymerization risk unless anaerobic inhibitors (PTZ) are added.[1]

Module 3: Purification & Workup (The High-Risk Phase)

The "Danger Zone": Distillation

Distilling acrylates is the most hazardous step. The liquid is heated (promoting radicals), and the vapor phase contains no inhibitor (since MEHQ/PTZ are non-volatile).

Q: Can I distill this compound at 140°C? A: NO. At temperatures >120°C, molecular oxygen (if used to activate MEHQ) can switch behavior and act as a radical initiator via the formation of diradicals.

Safe Distillation Protocol:

  • Add "Pot" Inhibitor: Charge the distillation flask with Phenothiazine (PTZ) (500 ppm).[1] It works anaerobically and has low volatility.[1]

  • High Vacuum is Mandatory: You must lower the boiling point to < 100°C .[1]

    • Target Pressure: < 2 mbar (approx 1.5 mmHg).

    • Expected bp: Likely 90–110°C at this pressure (estimation based on methyl cinnamate bp of 132°C @ 15 mmHg).[1]

  • Air Bleed (Optional but Risky): Some operators use a capillary air bleed to keep MEHQ active.[1] Avoid this for fluorinated cinnamates if possible; rely on PTZ and high vacuum to keep temperatures low.[1]

  • Column Chromatography Alternative: If the compound cannot be distilled safely, use silica gel chromatography.[1]

    • Warning: Silica is slightly acidic.[1] If the compound is acid-sensitive, buffer the silica with 1% Triethylamine (Et3N). However, be cautious: Et3N can trigger Michael addition on this electron-deficient alkene.[1] Neutral Alumina is often the safer stationary phase.[1]

Visualization: The Temperature-Oxygen Switch

OxygenSwitchcluster_safeSafe Zone (< 100°C)cluster_dangerDanger Zone (> 120°C)LowTTemp < 100°CInhibitionO2 + MEHQ -> Stable Peroxy Radical(Polymerization STOPPED)LowT->Inhibition O2 acts as InhibitorHighTTemp > 120°CInitiationO2 + Monomer -> Diradicals(Polymerization STARTED)HighT->Initiation O2 acts as InitiatorNoteCRITICAL: During distillation, if T > 120°C,oxygen bleed accelerates polymerization.Note->HighT

Caption: The dual nature of Oxygen. At high temperatures, oxygen ceases to inhibit MEHQ and instead initiates polymerization.

Module 4: Safety & Toxicology (HF Release)

Critical Warning: In the event of a thermal runaway or fire, the 2,3-difluoro substitution presents a severe chemical hazard. Decomposition will release Hydrogen Fluoride (HF) gas.[1]

  • Emergency Response:

    • Do not approach a smoking/fuming batch without SCBA (Self-Contained Breathing Apparatus).[1]

    • Standard ABC fire extinguishers are effective for the fire, but water fog is needed to knock down HF vapors.

    • Calcium Gluconate gel must be available in the lab whenever handling fluorinated aromatics, in case of skin exposure to hydrolysis byproducts.

References

  • Inhibition of Free Radical Polymerization: A Review. Vertex AI Search / PMC. (2023).[1] Detailed mechanisms of MEHQ and Oxygen interactions.

    • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Macromolecules. (2021).[1] Evidence of oxygen acting as an initiator above 140°C.[1][2]

      • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PNAS. (2011).[1][3] Mechanisms of acrylate insertion and side reactions in Pd-catalysis.

        • Thiol-reactive functional poly(meth)acrylates: highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry (RSC). (2012).[1] Reactivity of fluorinated acrylates toward nucleophiles (Michael addition risks).[1]

          • Safety Data Sheet: Cinnamic acid methyl ester. Carl Roth. (2023).[1] General handling and storage data for methyl cinnamate derivatives.

            Solubility optimization of 2,3-difluorocinnamate in organic solvents

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center for the solubility optimization of fluorinated aromatics. As a Senior Application Scientist, I frequently consult on the physicochemical behavior of halogenated building blocks. 2,3-Difluorocinnamate (and its corresponding acid) presents unique dissolution challenges in organic synthesis. While fluorination generally increases a molecule's lipophilicity, the highly polarized C–F bonds and rigid planar structure of the cinnamate scaffold create a strong crystal lattice that resists solvation in non-polar media[1].

            This guide provides a causality-driven framework, utilizing thermodynamic principles and Hansen Solubility Parameters (HSP), to help you systematically troubleshoot and optimize the solubility of 2,3-difluorocinnamate in organic solvents[2].

            I. Quantitative Physicochemical Data

            Understanding the baseline properties of your solute is the first step in rational solvent selection. Below is a summary of the physicochemical data for difluorocinnamate derivatives to guide your thermodynamic calculations.

            PropertyValue / DescriptionAnalytical Consequence
            Molecular Weight 184.14 g/mol Standard for stoichiometric and molarity calculations[3].
            Melting Point 194 – 198 °CHigh melting point indicates high crystal lattice energy, requiring solvents with strong intermolecular interactions[3].
            LogP (Estimated) ~2.5 – 3.0Suggests moderate lipophilicity; however, strong dipole moments limit solubility in purely aliphatic hydrocarbons.
            Favorable Solvents Methanol, DMF, DMSO, THFHigh polarity (
            
            
            ) and hydrogen-bonding (
            
            
            ) parameters effectively disrupt the crystal lattice[4][5].
            Poor Solvents n-Hexane, Heptane, WaterMismatch in dispersion forces and lack of dipole interactions lead to rapid precipitation[5].

            II. Frequently Asked Questions (FAQs) & Diagnostic Troubleshooting

            Q1: Why does 2,3-difluorocinnamate exhibit poor solubility in non-polar aliphatic solvents (like hexane) despite the presence of lipophilic fluorine atoms? A1: Solubility is a thermodynamic competition between the energy required to break the solute's crystal lattice and the energy released upon solvation. While fluorine increases lipophilicity, the ortho/meta-fluorine arrangement in 2,3-difluorocinnamate creates a strong, localized molecular dipole[1]. Non-polar solvents like n-hexane rely entirely on weak dispersion forces (

            
            ) and lack the polarity (
            
            
            
            ) or hydrogen-bonding capacity (
            
            
            ) required to overcome the strong dipole-dipole interactions holding the cinnamate crystal lattice together[6].

            Q2: How can I rationally select a solvent blend to maximize solubility without resorting to trial and error? A2: You should employ the Hansen Solubility Parameter (HSP) framework. Every solvent and solute is defined by three parameters in 3D space: Dispersion (

            
            ), Polarity (
            
            
            
            ), and Hydrogen bonding (
            
            
            )[2]. By calculating the interaction radius (
            
            
            ) between the solvent and the solute, you can predict solubility mathematically. Often, mixing two "bad" solvents—one with a high
            
            
            and another with a high
            
            
            —creates a synergistic "good" co-solvent blend whose combined HSP perfectly matches the solute's solubility sphere[2][7].

            Q3: During my reaction work-up, the compound precipitates unexpectedly when switching from DMF to an ethyl acetate/hexane gradient. How do I prevent this? A3: This is a classic anti-solvent "crash-out." DMF is a highly polar, aprotic solvent that perfectly solvates the difluorocinnamate. Hexane acts as a strict anti-solvent. When the gradient introduces hexane too rapidly, the localized HSP of the mixture shifts outside the solute's interaction radius (

            
            )[6]. To prevent this, map the solubility curve using a gradual gradient, maintain the column at a slightly elevated temperature to increase kinetic energy, or bridge the gradient with a transitional solvent like dichloromethane (DCM), which possesses intermediate HSP values[5].
            

            Q4: My compound is dissolving, but the process takes hours. Is this a solubility limit or a kinetic issue? A4: If the final concentration is below the thermodynamic solubility limit, you are facing a kinetic dissolution barrier. The rigid crystalline nature of difluorocinnamic acids can result in low surface area-to-volume ratios. Apply sonication to induce cavitation, which breaks up aggregates and increases the surface area, or apply gentle heating to accelerate the dissolution kinetics[5].

            III. Diagnostic Decision Workflows

            Use the following logical tree to diagnose and resolve solubility failures in your workflow.

            TroubleshootingTree Start Solubility Issue Detected CheckSolvent Is the solvent purely non-polar? (e.g., Hexane) Start->CheckSolvent SwitchPolar Switch to polar aprotic (e.g., DMF, DMSO, THF) CheckSolvent->SwitchPolar Yes CheckKinetics Is dissolution slow or capacity fundamentally low? CheckSolvent->CheckKinetics No ApplyKinetics Kinetic Issue: Apply Sonication & Heat CheckKinetics->ApplyKinetics Slow Dissolution ApplyThermo Thermodynamic Issue: Calculate HSP & Blend Solvents CheckKinetics->ApplyThermo Low Capacity

            Caption: Diagnostic decision tree for troubleshooting 2,3-difluorocinnamate solubility failures.

            IV. Experimental Protocols

            To achieve self-validating and reproducible results, follow these step-by-step methodologies for empirical solubility mapping and crystallization optimization.

            Protocol A: Empirical Determination of Hansen Solubility Parameters (Shake-Flask Method)

            This protocol allows you to map the exact HSP sphere of 2,3-difluorocinnamate for your specific polymorphic form.

            • Solvent Panel Selection: Select a diverse panel of 12–15 organic solvents covering a wide range of Hansen space (e.g., methanol, acetone, toluene, hexane, ethyl acetate, chloroform, DMF)[7].

            • Saturation: Add an excess amount of 2,3-difluorocinnamate (e.g., 50 mg) to 1.0 mL of each solvent in tightly sealed, inert HPLC vials.

            • Kinetic Disruption: Sonicate the vials in an ultrasonic bath for 15 minutes at room temperature to break up crystalline aggregates and overcome initial kinetic barriers[5].

            • Thermodynamic Equilibration: Place the vials on a thermoshaker at exactly 25.0 ± 0.1 °C and agitate at 800 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

            • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to firmly pellet any undissolved solids.

            • Quantification: Carefully extract a 100 µL aliquot of the clear supernatant. Dilute it with a compatible mobile phase and quantify the dissolved concentration using HPLC-UV (typically at 254 nm) against a pre-established standard calibration curve[4].

            • HSP Modeling: Input the quantitative solubility data into HSPiP (Hansen Solubility Parameters in Practice) software to calculate the solute's specific

              
              , 
              
              
              
              ,
              
              
              , and interaction radius (
              
              
              )[2].

            ProtocolWorkflow S1 1. Solvent Selection S2 2. Saturation & Sonication S1->S2 S3 3. 24h Thermal Equilibration S2->S3 S4 4. Centrifuge Separation S3->S4 S5 5. HPLC-UV Quantification S4->S5 S6 6. HSPiP Modeling S5->S6

            Caption: Experimental workflow for determining the Hansen Solubility Parameters of organic solutes.

            Protocol B: Optimizing Co-Solvent Ratios for Recrystallization

            Once a suitable solvent/anti-solvent pair is identified (e.g., Ethyl Acetate/Hexane), use this protocol to define the Metastable Zone Width (MSZW) for controlled crystallization.

            • Preparation: Suspend a known mass of crude 2,3-difluorocinnamate in the primary solvent (e.g., Ethyl Acetate) at a concentration slightly above its room-temperature solubility limit.

            • Heating (Clear Point): Equip a jacketed reactor with a focused beam reflectance measurement (FBRM) probe (or monitor visual turbidity). Heat the suspension at a controlled rate of 0.5 °C/min until the solution turns completely clear. Record this as the Clear Point.

            • Anti-Solvent Addition: Slowly titrate in the anti-solvent (e.g., Hexane) dropwise until slight, persistent turbidity is observed, then add a few drops of primary solvent to re-clarify.

            • Cooling (Cloud Point): Cool the solution at 0.5 °C/min until spontaneous nucleation occurs and the solution becomes cloudy. Record this as the Cloud Point.

            • MSZW Calculation: The temperature difference between the Clear Point and the Cloud Point is your MSZW. Keep your process within this temperature window to ensure controlled crystal growth and prevent oiling out or rapid precipitation.

            V. References

            • Hansen, C. M. "Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP." Hansen Solubility. Available at: [Link]

            • National Center for Biotechnology Information (NCBI). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC. Available at: [Link]

            • ResearchGate. "Solubilities of Cinnamic Acid Esters in Organic Solvents." ResearchGate Publications. Available at: [Link]

            • Royal Society of Chemistry (RSC). "The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions." Journal of Materials Chemistry C. Available at: [Link]

            • Wikipedia. "Hansen solubility parameter." Wikimedia Foundation. Available at: [Link]

            Sources

            Technical Support Center: Preventing Methyl Ester Hydrolysis Under Basic Conditions

            Author: BenchChem Technical Support Team. Date: March 2026

            Methyl esters are ubiquitous protecting groups and structural motifs in organic synthesis and drug development. However, their electrophilic carbonyl centers make them highly susceptible to base-catalyzed hydrolysis (saponification) and transesterification. This technical guide provides mechanistic insights, quantitative data, and field-proven protocols to help you navigate basic reaction conditions without compromising your methyl ester groups.

            The Mechanistic Root Cause: Nucleophilic Acyl Substitution

            To prevent hydrolysis, we must first understand its causality. Base-catalyzed hydrolysis of a methyl ester proceeds via a nucleophilic acyl substitution mechanism. Hydroxide ions (OH⁻) attack the electrophilic carbonyl carbon, breaking the π-bond to form a high-energy tetrahedral intermediate. This intermediate rapidly collapses, expelling the methoxide leaving group and irreversibly forming a carboxylate salt (1)[1].

            Prevention Logic : Saponification is a second-order reaction (dependent on both ester and hydroxide concentrations). Therefore, the most effective prevention strategy is the absolute exclusion of hydroxide ions. This is achieved by utilizing strictly anhydrous conditions and non-nucleophilic bases (e.g., Cs₂CO₃ or DIPEA) that cannot generate OH⁻ in the absence of water.

            G cluster_0 Aqueous Base (Avoid) cluster_1 Anhydrous / Mild Base (Preferred) M Methyl Ester Substrate OH Hydroxide Ion (OH⁻) Attack M->OH Aqueous conditions ANH Anhydrous Base (e.g., Cs₂CO₃) or Mild Base (e.g., K₂HPO₄) M->ANH Anhydrous conditions TI Tetrahedral Intermediate (Nucleophilic Acyl Substitution) OH->TI HYD Hydrolysis Complete (Carboxylate + MeOH) TI->HYD NO_OH No Hydroxide Generated (Steric/Anhydrous Shielding) ANH->NO_OH PRES Methyl Ester Preserved (Target Reaction Proceeds) NO_OH->PRES

            Mechanistic pathways of methyl ester hydrolysis vs. preservation under basic conditions.

            Quantitative Base Selection Guide

            The choice of base dictates the survival of the methyl ester. The table below correlates the pKa of the base's conjugate acid with the empirical risk of hydrolysis.

            BaseConjugate Acid pKaHydrolysis Risk (Aqueous)Hydrolysis Risk (Anhydrous)Primary Application / Recommendation
            NaOH / LiOH ~13.8Critical (100%) N/AIntentional saponification only.
            K₃PO₄ 12.3HighLowSuzuki couplings (Requires fine milling).
            Cs₂CO₃ 10.3HighLowAnhydrous cross-couplings / Alkylations.
            DIPEA / Et₃N ~10.5ModerateZero Peptide synthesis / Amide couplings.
            K₂HPO₄ 7.2LowLowMild aqueous cross-couplings (0-60°C).
            Troubleshooting FAQs

            Q1: I am running a Suzuki-Miyaura cross-coupling that requires a base, but my methyl ester is hydrolyzing. How do I prevent this? A: Standard Suzuki protocols use aqueous Na₂CO₃ or NaOH, which will rapidly destroy methyl esters. To prevent this, switch to anhydrous conditions using finely milled K₃PO₄ or Cs₂CO₃ in anhydrous Toluene or 1,4-Dioxane (2)[2]. Expert Insight: Anhydrous K₃PO₄ often fails in Suzuki couplings because the transmetalation step typically requires trace water to activate the boronic acid. To bypass the need for water without stalling the reaction, grind the K₃PO₄ to an ultra-fine powder using a mortar and pestle to maximize surface area (3)[3]. If trace water is absolutely unavoidable, switch to a milder base like K₂HPO₄ and lower the temperature to 60°C.

            Q2: My Boc-protected amino acid methyl ester is degrading during storage or reaction. What is happening? A: Boc-L-leucine methyl ester (and similar derivatives) are sensitive to dual degradation pathways. The Boc group is highly sensitive to acidic conditions, while the methyl ester is susceptible to base-catalyzed saponification (4)[4]. If degradation is occurring during storage, it is likely due to ambient moisture causing slow hydrolytic stress. Store the compound at 0–8°C in a tightly sealed, desiccated container.

            Q3: How do I selectively deprotect a Boc group without hydrolyzing my methyl ester? A: Exploit orthogonal stability. Methyl esters are highly stable under acidic conditions. By treating the substrate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM), the Boc group will cleave (yielding isobutylene and CO₂), leaving the methyl ester completely intact.

            Diagnostic Workflow for Reaction Design

            Use this decision matrix when designing a reaction for a substrate containing a methyl ester.

            DecisionTree Start Reaction Requires Base? WaterReq Is Water Strictly Required? (e.g., Suzuki Transmetalation) Start->WaterReq Yes NoBase Proceed Normally (Ester is stable to acid/neutral) Start->NoBase No Anhydrous Use Anhydrous Conditions (Cs₂CO₃, K₃PO₄, DIPEA in DMF/PhMe) WaterReq->Anhydrous No MildBase Can a Milder Base be Used? WaterReq->MildBase Yes UseMild Use Mild Aqueous Base (K₂HPO₄, NaHCO₃, KF at 0-60°C) MildBase->UseMild Yes Protect Consider Protecting Group Swap (e.g., t-Butyl or Benzyl Ester) MildBase->Protect No

            Decision matrix for selecting basic reaction conditions in the presence of a methyl ester.

            Field-Proven Experimental Protocols
            Protocol A: Anhydrous Suzuki-Miyaura Coupling (Preserving Methyl Esters)

            Causality: Using strictly anhydrous dioxane and finely milled Cs₂CO₃ prevents the formation of the tetrahedral intermediate required for ester hydrolysis, while still providing enough basicity to facilitate the palladium transmetalation cycle. Self-Validating Check: Monitor the reaction via TLC. If a baseline spot appears (indicating carboxylic acid formation), moisture has breached the system and hydrolysis is occurring.

            • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

            • Reagent Loading: Add the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and strictly anhydrous, finely milled Cs₂CO₃ (2.0 eq) to the flask.

            • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration) via syringe.

            • Degassing: Sparge the mixture with Argon for 15 minutes.

            • Reaction: Heat to 80°C under Argon. Monitor by LC-MS or TLC (Hexane/EtOAc) after 2 hours. The mass of the product should reflect the intact methyl ester (M+H), not the free acid (M-14).

            • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base, and concentrate under reduced pressure.

            Protocol B: Selective Boc Deprotection of an Amino Acid Methyl Ester

            Causality: Acidic conditions protonate the Boc carbamate, leading to its fragmentation, but merely protonate the carbonyl oxygen of the methyl ester without providing a nucleophile to cleave it. Self-Validating Check: The generation of CO₂ gas (bubbling) visually confirms the Boc cleavage is actively occurring.

            • Dissolution: Dissolve the Boc-protected amino acid methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

            • Acid Addition: Cool the flask to 0°C. Slowly add Trifluoroacetic acid (TFA) dropwise until the solvent ratio is 1:1 DCM:TFA.

            • Observation: Observe the reaction for effervescence (CO₂ gas evolution).

            • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains purple/red with Ninhydrin confirms the formation of the free amine.

            • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine TFA salt with the methyl ester fully intact.

            References
            • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Graz University of Technology (Elsevier) URL:[Link]

            • Diagnosing issues with a failed Suzuki coupling? Source: Reddit (r/Chempros) URL:[Link]

            Sources

            Validation & Comparative

            A Senior Application Scientist's Guide to the ¹H NMR Interpretation of (E)-Methyl 3-(2,3-difluorophenyl)acrylate

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction

            In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. (E)-Methyl 3-(2,3-difluorophenyl)acrylate stands as a key intermediate in the synthesis of various bioactive compounds, where its defined stereochemistry and substitution pattern are critical for its intended function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone technique for confirming the identity and purity of such molecules.

            This guide provides an in-depth analysis of the ¹H NMR spectrum of (E)-Methyl 3-(2,3-difluorophenyl)acrylate. Moving beyond a simple peak-to-proton assignment, we will dissect the spectrum by comparing it with foundational acrylate and fluorinated aromatic systems. This comparative approach, grounded in first principles of chemical shifts and spin-spin coupling, offers a robust framework for researchers to confidently interpret their own experimental data.

            Predicted ¹H NMR Spectrum: A Complete Picture

            The ¹H NMR spectrum of (E)-Methyl 3-(2,3-difluorophenyl)acrylate is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinylic (alkene) protons, and the methyl ester protons. The presence of the electronegative fluorine atoms and the conjugated system significantly influences the chemical environment of each proton, leading to a characteristic and interpretable spectrum.

            Below is a summary of the predicted chemical shifts (δ) and coupling constants (J) for the target molecule, which will be deconstructed in the subsequent sections.

            Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
            H-α (vinylic)~ 6.5Doublet (d)JHα-Hβ ≈ 16.0
            H-β (vinylic)~ 7.7Doublet (d)JHβ-Hα ≈ 16.0
            -OCH₃ (methyl)~ 3.8Singlet (s)N/A
            Ar-H4~ 7.2MultipletJH4-H5, JH4-F3
            Ar-H5~ 7.1MultipletJH5-H4, JH5-H6, JH5-F
            Ar-H6~ 7.4MultipletJH6-H5, JH6-F2

            Part 1: The Acrylate System - A Comparative Analysis

            The acrylate moiety provides some of the most characteristic signals in the spectrum. Its interpretation relies on understanding the electronic effects of the ester group and the stereochemical information encoded in the coupling constants.

            The Vinylic Protons: H-α and H-β

            The two protons on the carbon-carbon double bond, H-α and H-β, form an AX spin system. Their chemical shifts and coupling are highly diagnostic.

            • Chemical Shift : The H-β proton is further downfield (~7.7 ppm) than the H-α proton (~6.5 ppm) due to the deshielding effect of the adjacent aromatic ring and the mesomeric effect of the carbonyl group. In contrast, the H-α proton is shielded by the electron-donating effect of the ester's oxygen atom.

            • Coupling Constant : The magnitude of the coupling constant between H-α and H-β (JHα-Hβ) is stereochemically dependent. For the (E)-isomer (trans configuration), this value is typically large, around 16.0 Hz.[1] This provides unambiguous confirmation of the double bond geometry. A comparable (Z)-isomer (cis) would exhibit a much smaller coupling constant, typically in the range of 10-12 Hz.[1]

            To ground this prediction, let's compare it to simpler, well-documented acrylate systems.

            CompoundH-α (δ, ppm)H-β (δ, ppm)JHα-Hβ (Hz)
            Methyl acrylate[2]6.136.40 / 5.8217.4 (trans), 10.5 (cis)
            (E)-Methyl 3-(4-methoxyphenyl)acrylate[3]-7.6716.0
            (E)-Methyl 3-(2,3-difluorophenyl)acrylate (Predicted) ~ 6.5 ~ 7.7 ~ 16.0

            The data clearly shows that substitution on the phenyl ring has a more pronounced effect on the H-β proton. The large coupling constant is a hallmark of the (E)-stereochemistry.[1][3]

            The Methyl Ester Protons (-OCH₃)

            The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Consequently, they appear as a sharp singlet in the spectrum.[4] Their chemical shift, predicted to be around 3.8 ppm, is influenced by the electronegative oxygen atom they are attached to. This value is consistent across a wide range of methyl esters.[5]

            Below is a diagram illustrating the key coupling interactions within the acrylate portion of the molecule.

            Caption: Primary H-H and H-F couplings in the phenyl ring.

            Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

            To validate the interpretations discussed, acquiring a clean, high-resolution spectrum is essential. The following protocol outlines a standard procedure for sample preparation and data acquisition.

            Objective: To obtain a high-resolution ¹H NMR spectrum of (E)-Methyl 3-(2,3-difluorophenyl)acrylate for structural confirmation.

            Materials:

            • (E)-Methyl 3-(2,3-difluorophenyl)acrylate (5-10 mg)

            • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

            • NMR tube (5 mm, high precision)

            • Pipette and vial

            Procedure:

            • Sample Preparation: a. Weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into a clean, dry 5 mm NMR tube.

            • NMR Spectrometer Setup (400 MHz Example): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak (<0.5 Hz at half-height).

            • Data Acquisition: a. Set the spectral width to cover a range of -1 to 10 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 2 seconds to ensure full relaxation of all protons. e. Acquire the Free Induction Decay (FID).

            • Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the resulting spectrum manually. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate all peaks to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants.

            The workflow for this process is visualized below.

            Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ (0.6 mL with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate (TMS = 0 ppm) ft->phase_cal analyze Analyze Spectrum (δ, J, ∫) phase_cal->analyze

            Caption: Standard workflow for ¹H NMR analysis.

            Conclusion

            The ¹H NMR spectrum of (E)-Methyl 3-(2,3-difluorophenyl)acrylate is rich with structural information. By systematically analyzing the acrylate and the difluorophenyl moieties and comparing them to simpler reference compounds, a confident and complete assignment is achievable. The large trans coupling constant (~16 Hz) of the vinylic protons is a definitive marker for the (E)-isomer, while the complex multiplets in the aromatic region, shaped by both H-H and H-F couplings, confirm the 2,3-difluoro substitution pattern. This guide provides the foundational logic and comparative data necessary for researchers to not only interpret their spectra but also to understand the underlying principles that govern them.

            References

            • Reynolds, W. F., & Hamer, G. K. (1976). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 54(7), 1084-1091.
            • van Doremaele, G. H. J., German, A. L., & van der Velden, G. P. M. (2001). 1H and 13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. Macromolecules, 34(5), 1433-1442.
            • Brar, A. S., & Singh, G. (2004). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 76(7-8), 1495-1507.
            • ResearchGate. (n.d.). ¹H NMR spectrum of poly[(methyl acrylate)‐co‐(5‐bromo‐1‐pentene)]; solvent: CDCl3. Retrieved from [Link]

            • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

            • Royal Society of Chemistry. (n.d.). Supplementary Material for CoII immobilized on aminated Fe3O4@Boehmite nanoparticles. Retrieved from [Link]

            • Lukin, O., & de la Cruz, P. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 130(35), 11621-11623.
            • Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Retrieved from [Link]

            • Nanalysis Corp. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

            • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

            • Abraham, R. J., & Reid, M. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(5), 10-15.
            • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 43(1), 3-15.
            • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

            • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

            • LibreTexts Chemistry. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

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            • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

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            Comparative Guide: FTIR Characterization of (E)-Methyl 3-(2,3-difluorophenyl)acrylate

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The Analytical Mandate

            In the development of fluorinated cinnamic acid derivatives for pharmaceutical scaffolds, (E)-Methyl 3-(2,3-difluorophenyl)acrylate represents a critical intermediate. Its structural integrity relies on three features: the ester functionality , the 2,3-difluoro substitution pattern , and the (E)-alkene stereochemistry .

            While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the workhorse for rapid quality control (QC) and process monitoring. This guide provides a comparative analysis of the target molecule against its critical process alternatives: the starting material (Aldehyde) , the non-fluorinated analog (Methyl Cinnamate) , and the stereoisomer (Z-isomer) .

            Structural Analysis & Theoretical Spectral Shift

            The target molecule combines a conjugated ester system with an electron-deficient aromatic ring. Understanding the electronic influence of the fluorine atoms is prerequisite to interpreting the spectrum.

            • Inductive Effect (-I): The 2,3-difluoro substitution pulls electron density from the aromatic ring. This reduces the donation into the conjugated system compared to unsubstituted methyl cinnamate, potentially shifting the C=O stretch to a slightly higher wavenumber (hypsochromic shift).

            • Conjugation: The (E)-geometry maintains planarity, maximizing orbital overlap between the alkene and the carbonyl, ensuring the C=O remains in the "conjugated ester" range (~1715–1725 cm⁻¹) rather than the saturated range (~1740 cm⁻¹).

            Workflow: Spectral Logic Pathway

            FTIR_Logic Start Unknown Sample Spectrum CheckCO Check 1715-1725 cm⁻¹ (Strong C=O Stretch) Start->CheckCO CheckAldehyde Check 2720 & 2830 cm⁻¹ (Aldehyde C-H Doublet) CheckCO->CheckAldehyde Present CheckTrans Check 980-990 cm⁻¹ (Trans-Alkene OOP) CheckAldehyde->CheckTrans Peaks Absent Impurity1 Impurity: 2,3-Difluorobenzaldehyde CheckAldehyde->Impurity1 Peaks Present CheckF Check 1250-1290 cm⁻¹ (C-F Stretch) CheckTrans->CheckF Strong Peak Present Impurity2 Impurity: (Z)-Isomer CheckTrans->Impurity2 Peak Absent/Weak Result Confirmed: (E)-Methyl 3-(2,3-difluorophenyl)acrylate CheckF->Result Strong C-F Bands

            Figure 1: Decision tree for identifying the target molecule and distinguishing it from common process impurities.

            Characteristic Peak Profile

            The following table synthesizes experimental data from structural analogs (Methyl Cinnamate) and theoretical shifts for 2,3-difluoro substitution.

            Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
            Ester Carbonyl C=O Stretch1715 – 1725 StrongConjugated ester. Critical for confirming product formation.
            Alkene C=C Stretch1635 – 1645 MediumConjugated with aromatic ring. Often sharper than aromatic ring modes.
            Aromatic Ring C=C Ring Stretch1480 – 1600 Med-StrongMultiple bands. 2,3-F substitution often enhances the ~1490 cm⁻¹ band.
            Aryl Fluoride C-F Stretch1250 – 1290 StrongBroad, intense band. Distinguishes from non-fluorinated analogs.
            Ester C-O C-O-C Stretch1160 – 1190 Strong"Rule of Three" for esters (C=O, C-C-O, O-C-C).
            (E)-Alkene =C-H OOP Bend980 – 990 StrongDefinitive proof of Trans geometry. Absent in Z-isomer.
            Aromatic C-H OOP Bend770 – 790 StrongCharacteristic of 3-adjacent hydrogens (1,2,3-trisubstituted pattern).

            Comparative Analysis: Performance vs. Alternatives

            This section details how to distinguish the target from specific "alternative" molecules likely to be present in the research workflow.

            Comparison A: Target vs. Starting Material (2,3-Difluorobenzaldehyde)

            Context: Reaction Monitoring (e.g., Horner-Wadsworth-Emmons).

            • The Critical Differentiator: The Aldehyde C-H Fermi Resonance .

            • Observation: The starting material displays two distinct bands of moderate intensity at ~2720 cm⁻¹ and ~2830 cm⁻¹ .

            • Target Performance: These bands must be completely absent in the purified acrylate.

            • Carbonyl Shift: The aldehyde C=O typically appears lower (~1690–1700 cm⁻¹) than the ester C=O (~1720 cm⁻¹).

            Comparison B: Target vs. Non-Fluorinated Analog (Methyl Cinnamate)

            Context: Verifying Fluorination.

            • The Critical Differentiator: The C-F Stretching Region (1000–1400 cm⁻¹) .

            • Observation: Methyl cinnamate has a relatively "clean" fingerprint region dominated by C-O ester bands.

            • Target Performance: The 2,3-difluoro analog exhibits additional intense, broad bands between 1250–1290 cm⁻¹ (C-F stretch) that overlap with and broaden the ester C-O signals.

            • Aromatic OOP: Methyl cinnamate (monosubstituted benzene) shows strong OOP bends at ~690 cm⁻¹ and 750 cm⁻¹ . The target (1,2,3-trisubstituted pattern) shifts these, typically showing a strong band near 780 cm⁻¹ .

            Comparison C: Target vs. Stereoisomer ((Z)-Methyl 3-(2,3-difluorophenyl)acrylate)

            Context: Stereoselectivity Check.

            • The Critical Differentiator: The Alkene Out-of-Plane (OOP) Bending .[1]

            • Observation: The (E)-isomer (Trans) is characterized by a strong, solitary band at 980–990 cm⁻¹ .

            • Alternative Performance: The (Z)-isomer (Cis) lacks this band . Instead, it may show a weaker, broader absorption near 700–730 cm⁻¹ (often obscured by aromatic peaks) or ~820 cm⁻¹.

            • Protocol: If the peak at ~985 cm⁻¹ is weak or accompanied by significant noise/shoulders in the 700-800 region, suspect Z-isomer contamination.

            Experimental Protocol

            To ensure reproducible results comparable to literature standards, follow this self-validating protocol.

            Method: Attenuated Total Reflectance (ATR-FTIR)

            Preferred for solids and oils due to minimal sample prep.

            • System Blank: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no peaks >99% T in the 2800-3000 region.

            • Sample Loading: Apply ~5-10 mg of the solid/oil. Apply pressure using the anvil to ensure intimate contact.

            • Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 16–32 scans.

            • Post-Processing: Apply baseline correction if necessary. Do not smooth aggressively, as this may obscure the splitting in the aromatic region.

            Method: KBr Pellet (Alternative for High Resolution)
            • Mix sample with dry KBr (ratio 1:100).

            • Grind to a fine powder (particle size < wavelength of IR light to reduce scattering/Christiansen effect).

            • Press at 10 tons for 2 minutes to form a transparent disc.

            • Advantage: Provides better resolution of the sharp aromatic overtones (1600–2000 cm⁻¹) which are often weak in ATR.

            References

            • NIST Chemistry WebBook. Infrared Spectrum of Methyl 2-chloro-2,2-difluoroacetate (Analogous C-F/Ester data). National Institute of Standards and Technology. [Link]

            • SpectraBase. Methyl Cinnamate FTIR Spectrum. John Wiley & Sons.[2] [Link]

            • LibreTexts Chemistry. IR Spectra of Alkenes (E vs Z differentiation). [Link]

            • Universallab. FTIR Spectrum Analysis: Peak Interpretation Guide. [Link]

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